O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine
説明
The exact mass of the compound Fmoc-Ser(tBu)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REITVGIIZHFVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868060 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-33-8 | |
| Record name | O-(tert-Butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Ser(tBu)-OH: A Cornerstone of Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fmoc-Ser(tBu)-OH in Peptide Chemistry
In the landscape of modern biochemistry and pharmaceutical development, the precise assembly of amino acids to form peptides and proteins is of paramount importance. These complex biomolecules are at the heart of numerous physiological processes and represent a significant class of therapeutics. The synthesis of such molecules with high fidelity is made possible through specialized reagents, among which N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, stands out as a fundamental component.[1] This derivative of the amino acid serine is indispensable for the widely adopted solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.[1]
The strategic utility of Fmoc-Ser(tBu)-OH lies in its orthogonal protection scheme, which allows for the selective and sequential deprotection of the α-amino group and the side-chain hydroxyl group.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent.[1][3] Conversely, the tert-butyl (tBu) ether safeguards the hydroxyl group of the serine side chain from unwanted reactions during peptide elongation and is stable to the basic conditions used for Fmoc removal.[2] This robust protecting group is efficiently cleaved under acidic conditions, usually with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[2] This elegant orthogonality is the bedrock of modern peptide synthesis, enabling the construction of complex peptide sequences with high purity and yield.
This guide provides a comprehensive technical overview of Fmoc-Ser(tBu)-OH, from its core chemical and physical characteristics to its practical application in the laboratory. We will delve into the mechanistic underpinnings of its use in SPPS, provide detailed experimental protocols, and discuss its significance in the development of peptide-based therapeutics.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical properties of Fmoc-Ser(tBu)-OH is critical for its effective use in peptide synthesis. These characteristics influence its solubility, reactivity, and stability, all of which are crucial factors in the success of a synthesis campaign.
Chemical Structure
Fmoc-Ser(tBu)-OH possesses a well-defined molecular architecture, featuring a central chiral carbon, the α-carbon of the L-serine residue. The α-amino group is protected by the bulky, base-labile Fmoc group, while the side-chain hydroxyl group is masked by the acid-labile tert-butyl ether. The free carboxyl group is the reactive site for peptide bond formation.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Experimental Protocol: Coupling of Fmoc-Ser(tBu)-OH
The following is a representative protocol for the manual coupling of Fmoc-Ser(tBu)-OH to a resin-bound peptide with a free N-terminal amine. The choice of coupling reagent is critical for efficiency and to minimize side reactions. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a commonly used and highly efficient coupling reagent. [4][5] Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Ser(tBu)-OH
-
HCTU (or a similar coupling reagent such as HATU or HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The use of collidine instead of DIPEA has been recommended to reduce the risk of racemization. [6] * Allow the activation to proceed for 3-8 minutes at room temperature. [6]The solution will typically change color, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ser(tBu)-OH solution to the washed resin.
-
Agitate the mixture at room temperature for 30-60 minutes. Longer coupling times may be necessary for difficult sequences.
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: After a complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the Fmoc group of the newly added serine residue to continue the peptide chain elongation.
Causality Behind Experimental Choices:
-
Excess Reagents: The use of a 3- to 5-fold excess of the amino acid and coupling reagents drives the reaction to completion, which is crucial in SPPS where purification of intermediates is not feasible.
-
Activation: HCTU is a highly efficient activating agent that rapidly converts the carboxylic acid of Fmoc-Ser(tBu)-OH into a reactive ester, facilitating nucleophilic attack by the free amine on the resin.
-
Base: DIPEA or collidine acts as an organic base to neutralize the protonated amine on the resin and to facilitate the activation process. Collidine is a more hindered base and is often preferred to minimize base-catalyzed side reactions like racemization. [6]
Critical Deprotection Steps
The selective removal of the Fmoc and tert-butyl protecting groups is the cornerstone of the orthogonal synthesis strategy.
Fmoc Group Removal
The Fmoc group is removed by a base-catalyzed β-elimination mechanism. A 20% solution of piperidine in DMF is the most common reagent for this purpose. [1][3] Mechanism of Fmoc Deprotection:
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.
-
Deprotection Reaction: Add the 20% piperidine solution to the resin-bound peptide.
-
Incubation: Agitate the mixture for 5-10 minutes at room temperature. A two-step deprotection (e.g., 2 min followed by 8 min with fresh reagent) can be employed to ensure complete removal. [1]4. Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x 1 min) to remove the dibenzofulvene-piperidine adduct and excess piperidine. The resin is now ready for the next coupling cycle.
Tert-Butyl Group and Final Cleavage
The tert-butyl ether protecting the serine side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids. This cleavage is typically performed concurrently with the cleavage of the peptide from the resin at the end of the synthesis. A common cleavage cocktail consists of a high concentration of TFA with scavengers to prevent side reactions. [7] Experimental Protocol: Final Cleavage and Deprotection
Materials:
-
Dry, resin-bound peptide
-
Cleavage Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The composition of the cocktail may be adjusted based on the peptide sequence.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail to the dry resin in a reaction vessel.
-
Stir the mixture at room temperature for 1.5-3 hours. [7][8]3. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum. The crude peptide is then ready for purification by HPLC.
-
Significance in Drug Development and Research
Fmoc-Ser(tBu)-OH is a critical building block in the synthesis of numerous peptide-based drugs and research tools. Serine residues are frequently involved in the biological activity of peptides, and their precise incorporation is essential.
-
Synthesis of Bioactive Peptides: Fmoc-Ser(tBu)-OH has been utilized in the synthesis of complex peptide antibiotics such as daptomycin and its analogs. [9][10][11]The synthesis of these molecules requires a robust and reliable method for incorporating multiple amino acids, including serine, with high fidelity.
-
Glycopeptide Synthesis: The serine side chain is a common site for O-glycosylation, a critical post-translational modification that influences protein folding, stability, and function. Fmoc-Ser(tBu)-OH serves as a precursor for the synthesis of glycosylated serine building blocks used in the construction of glycopeptides, such as MUC1 glycopeptide antigens for cancer vaccine development. [12][13][14][15]* Phosphopeptide Synthesis: Phosphorylation of serine residues is a key event in cellular signaling pathways. While Fmoc-Ser(PO(OBzl)₂)-OH is the direct building block, the synthesis of phosphopeptides often involves strategies that rely on the robust and predictable chemistry of standard protected amino acids like Fmoc-Ser(tBu)-OH for the assembly of the peptide backbone.
Conclusion
Fmoc-Ser(tBu)-OH is more than just a protected amino acid; it is a testament to the ingenuity of chemical design that has enabled the routine synthesis of complex peptides. Its orthogonal protecting group strategy, coupled with well-established protocols for its use in SPPS, provides researchers and drug developers with a reliable and efficient tool to explore the vast potential of peptides. A thorough understanding of its chemical properties, the mechanics of its application, and the nuances of the associated reaction conditions is paramount to harnessing its full potential in the laboratory and beyond. As the field of peptide therapeutics continues to expand, the importance of fundamental building blocks like Fmoc-Ser(tBu)-OH will only continue to grow.
References
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Retrieved January 24, 2026, from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 24, 2026, from [Link]
- Gour, N. (2022). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
CEM Corporation. (2005). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Retrieved January 24, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 24, 2026, from [Link]
- Cui, H., et al. (2021). A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon. Organic & Biomolecular Chemistry.
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved January 24, 2026, from [Link]
- Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC.
- Pathak, T. P., & Miller, S. J. (2018). An entirely fmoc solid phase approach to the synthesis of daptomycin analogs. PubMed.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 24, 2026, from [Link]
- Vrettos, E. I., et al. (2017).
-
ResearchGate. (2019). Synthesis of peptides rich in serines?. Retrieved January 24, 2026, from [Link]
- Cudic, M., et al. (2015). Solid-phase total synthesis of daptomycin and analogs. PubMed.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Taylor, S. D. (2018). Synthesis and Analysis of Daptomycin Analogues. UWSpace.
- Bofill, J. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
- Cai, H., et al. (2021).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Retrieved January 24, 2026, from [Link]
-
The Peptide Synthesis Blog. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
- Fields, C. G., et al. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
-
DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved January 24, 2026, from [Link]
- Wu, Y., et al. (2018). Synthesis and Immunological Evaluation of a MUC1 Glycopeptide Incorporated into l-Rhamnose Displaying Liposomes. PMC.
-
Beilstein Journals. (n.d.). Synthesis and biological evaluation of a novel MUC1 glycopeptide conjugate vaccine candidate comprising a 4'-deoxy-4'-fluoro-Thomsen–Friedenreich epitope. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of an MUC1 glycopeptide library featuring.... Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2012). MUC1 Glycopeptide Vaccine Modified with a GalNAc Glycocluster Targets the Macrophage Galactose C-type Lectin on Dendritic Cells to Elicit an Improved Humoral Response. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved January 24, 2026, from [Link]
Sources
- 1. renyi.hu [renyi.hu]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MUC1 Glycopeptide Vaccine Modified with a GalNAc Glycocluster Targets the Macrophage Galactose C-type Lectin on Dendritic Cells to Elicit an Improved Humoral Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis and biological evaluation of a novel MUC1 glycopeptide conjugate vaccine candidate comprising a 4’-deoxy-4’-fluoro-Thomsen–Friedenreich epitope [beilstein-journals.org]
- 15. Synthesis and Immunological Evaluation of a MUC1 Glycopeptide Incorporated into l-Rhamnose Displaying Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine CAS number 71989-33-8
An In-depth Technical Guide to O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine in Peptide Synthesis
Topic: O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine CAS Number: 71989-33-8 Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architect of Peptide Design
In the intricate field of synthetic peptide chemistry, the precise, stepwise assembly of amino acids is paramount. O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, stands as a cornerstone building block for this endeavor.[1][2] This derivative of L-serine is indispensable for modern Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of peptides for therapeutic, diagnostic, and research applications.
The power of Fmoc-Ser(tBu)-OH lies in its dual-protection strategy. The N-terminus is temporarily masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the chemically sensitive hydroxyl (-OH) side chain of serine is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is the key to its utility, allowing for selective deprotection and controlled chain elongation with high fidelity.[3][][5] This guide provides a comprehensive overview of Fmoc-Ser(tBu)-OH, from its fundamental chemical properties and the mechanisms governing its use to field-proven protocols and troubleshooting insights.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of Fmoc-Ser(tBu)-OH is the foundation for its successful application. The quality of this reagent is directly correlated with the success of peptide synthesis; high purity is essential to minimize side reactions and simplify the purification of the final peptide.[5][6]
Table 1: Physicochemical Properties of Fmoc-Ser(tBu)-OH
| Property | Value |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid[7] |
| CAS Number | 71989-33-8[8] |
| Molecular Formula | C₂₂H₂₅NO₅[8][9] |
| Molecular Weight | 383.44 g/mol [8][9] |
| Appearance | White to off-white crystalline powder[9] |
| Melting Point | Approximately 128-133 °C[10] |
| Solubility | Highly soluble in DMSO (≥100 mg/mL) and other common SPPS solvents like DMF and NMP.[][9] |
| Storage | Store at 2-8°C to ensure long-term stability.[8] |
Table 2: Typical Quality and Analytical Specifications
| Parameter | Specification | Rationale for Criticality |
| Purity (HPLC) | ≥98.0%, typically >99.0%[5][8] | Prevents the incorporation of impurities into the peptide chain, which can terminate synthesis or create difficult-to-remove side products. |
| Optical Purity | High enantiomeric excess (L-isomer) | Ensures the correct stereochemistry of the final peptide, which is critical for biological activity. |
| Acetate Content | <0.02%[6] | Acetic acid can act as a capping agent by acetylating the free N-terminus, leading to chain termination. |
| Free Amino Acid | Low levels (quantified by GC)[6] | The presence of unprotected serine can lead to undesired side reactions and impurities. |
The Fmoc/tBu Orthogonal Strategy in SPPS
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. The process is cyclical, involving repeated steps of deprotection and coupling.[11] The success of this strategy hinges on the concept of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3]
The Fmoc/tBu strategy is the dominant approach in modern SPPS for this reason.[12]
-
Temporary N-α-Protection: The Fmoc group is stable to acids but is cleaved by a weak base, typically a solution of piperidine in DMF.[13][14]
-
Permanent Side-Chain Protection: The tBu group (and other side-chain protectors like Boc and Trt) is stable to the basic conditions of Fmoc removal but is cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step.[3][]
This orthogonality ensures that the reactive side chains remain protected throughout the synthesis, only to be revealed simultaneously with the cleavage of the completed peptide from the resin.
Caption: The core iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Deep Dive: The Chemistry in Action
A proficient peptide chemist must understand not just the steps, but the chemical transformations that underpin them. This knowledge is crucial for optimizing protocols and troubleshooting unexpected results.
N-α-Fmoc Group: The Temporary Shield
The Fmoc group prevents the N-terminal amine from reacting out of turn.[13] Its removal is a classic example of a base-catalyzed β-elimination reaction.
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3]
-
β-Elimination: This abstraction initiates an E1cB-type elimination, leading to the collapse of the carbamate linkage.
-
Product Formation: The reaction releases the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).[][13]
-
Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the DBF to form a stable piperidine-fulvene adduct. This crucial step prevents DBF from irreversibly alkylating the newly deprotected peptide amine.[3]
The formation of this adduct is a key process control feature, as its strong UV absorbance (around 301 nm) can be monitored spectrophotometrically to quantify the efficiency of each deprotection step.[][14]
Caption: Mechanism of base-catalyzed Fmoc deprotection and byproduct scavenging.
O-tert-Butyl (tBu) Group: The Acid-Labile Side-Chain Guard
The hydroxyl group of serine is nucleophilic and can participate in side reactions, such as O-acylation, during peptide coupling if left unprotected. The tert-butyl ether provides robust protection that is stable to the repetitive basic treatments required for Fmoc removal.
Its removal occurs during the final cleavage step using a strong acid like TFA via an Sₙ1 mechanism.
-
Protonation: The ether oxygen of the Ser(tBu) side chain is protonated by TFA.
-
Carbocation Formation: The protonated ether cleaves, releasing the free serine hydroxyl group and forming a highly stable tert-butyl carbocation.[15]
-
Cation Quenching: This is the most critical phase. The reactive tert-butyl cation is an aggressive electrophile that will readily alkylate electron-rich amino acid side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met). To prevent this destructive side reaction, scavengers are included in the cleavage cocktail.[11][15] Reagents like triisopropylsilane (TIS) or water react with the carbocation to form inert products.
Caption: Mechanism of acid-catalyzed tBu deprotection and the critical role of scavengers.
Field-Proven Methodologies
The following protocols represent standard, validated procedures for the use of Fmoc-Ser(tBu)-OH in automated or manual SPPS.
Protocol 1: Standard Coupling of Fmoc-Ser(tBu)-OH
This protocol describes the incorporation of a serine residue into the peptide chain using a common uronium/aminium salt activator.
Objective: To achieve a coupling efficiency of >99% to the N-terminal amine of the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
Fmoc-Ser(tBu)-OH (4 equivalents relative to resin loading).
-
HBTU (3.95 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
Procedure:
-
Dissolution: In a clean vessel, dissolve Fmoc-Ser(tBu)-OH and HBTU in a minimal volume of DMF.
-
Pre-activation: Add DIPEA to the amino acid/activator solution. The solution will typically change color (e.g., to yellow). Allow the mixture to pre-activate for 1-2 minutes.
-
Causality: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of Fmoc-Ser(tBu)-OH into a highly reactive OBt-ester intermediate, priming it for rapid aminolysis.[15] DIPEA is a sterically hindered, non-nucleophilic base that facilitates the reaction without competing in the coupling.
-
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring (Optional): Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the successful consumption of all primary amines and thus a complete coupling reaction.
-
Washing: After the reaction is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.
Protocol 2: Standard N-α-Fmoc Deprotection
This protocol details the removal of the temporary Fmoc protecting group to prepare the peptide for the next coupling cycle.
Objective: To completely remove the N-terminal Fmoc group without damaging the peptide or side-chain protecting groups.
Materials:
-
Fmoc-protected peptide-resin.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
Procedure:
-
Pre-wash: Wash the peptide-resin with DMF to ensure proper resin swelling.
-
Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 7-10 minutes.
-
Causality: A two-stage deprotection is highly effective. The first short treatment removes the bulk of the Fmoc groups and the resulting DBF-adduct. The second, longer treatment ensures the complete removal of any remaining Fmoc groups, especially from sterically hindered or aggregated sequences.
-
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (e.g., 5-7 times) to completely remove all traces of piperidine and the DBF-adduct. Residual piperidine can neutralize the subsequent coupling reaction.
Protocol 3: Final Cleavage and Side-Chain Deprotection
This protocol describes the final step where the completed peptide is cleaved from the solid support and all acid-labile side-chain protecting groups, including the serine tBu group, are removed.
Objective: To release the full-length peptide from the resin and remove all side-chain protecting groups with minimal side reactions.
Materials:
-
Dried peptide-resin.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler cocktail like TFA/TIS/Water (95:2.5:2.5). The choice depends on the peptide sequence. For sequences without sensitive residues like Cys, Met, or Trp, the simpler cocktail is often sufficient.
Procedure:
-
Preparation: Place the thoroughly dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.
-
Causality: TFA is the strong acid that cleaves both the resin linker and all tBu-based side-chain protecting groups. The scavengers (TIS, water, etc.) are critical to capture the carbocations generated during this process, thereby protecting the peptide integrity.[15]
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Add this solution dropwise into a 10-fold excess of cold (0°C) diethyl ether. The peptide will precipitate as a white solid.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Conclusion: Enabling Peptide Innovation
Fmoc-Ser(tBu)-OH is more than a mere chemical reagent; it is a vital tool that enables the synthesis of complex and biologically significant peptides. Its genius lies in the robust and reliable orthogonal protection scheme that allows for precise, controlled assembly of the peptide backbone. By understanding the fundamental properties of this compound and the chemical mechanisms that dictate its reactivity, researchers and drug developers can confidently construct novel peptide therapeutics, research tools, and biomaterials, pushing the boundaries of science and medicine.
References
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
- Google Patents. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
-
Bio-Active Co. Understanding Fmoc-Ser(tBu)-OH: Properties and Applications in Synthesis. Available at: [Link]
-
ChemRxiv. Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Available at: [Link]
-
AAPPTec Peptides. Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Available at: [Link]
-
Fields, G. B. Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]
- Google Patents. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. Available at: [Link]
-
AAPPTec Peptides. Coupling Reagents. Available at: [Link]
-
AAPPTec Peptides. Fmoc-Ser(tBu)-OH [71989-33-8]. Available at: [Link]
-
Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]
-
Pharmaffiliates. Fmoc-D-Ser(tBu)-OH. Available at: [Link]
-
PubChem. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | C22H25NO5 | CID 2724633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fmoc-D-Ser(tBu)-OH | 128107-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. peptide.com [peptide.com]
- 12. digital.csic.es [digital.csic.es]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protection Strategy
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[][4] This guide provides an in-depth technical exploration of the Fmoc protection mechanism, from its fundamental chemical principles to its practical application in SPPS workflows. We will dissect the intricacies of the deprotection reaction, explore common side reactions and their mitigation, and provide field-proven protocols for researchers, scientists, and drug development professionals.
The Fmoc Group: A Chemist's Tool for Precision
The Fmoc group is an Nα-protecting group, meaning it temporarily blocks the alpha-amino group of an amino acid to prevent unwanted reactions during peptide bond formation.[5] Its structure, featuring a fluorenyl ring system, is key to its functionality.[4] This aromatic system renders the proton on the 9-position of the fluorene ring acidic, making it susceptible to removal by a mild base.[6][7]
The elegance of the Fmoc strategy lies in its orthogonality. While the Nα-Fmoc group is removed under mild basic conditions, the protecting groups on the amino acid side chains are typically acid-labile (e.g., Boc, tBu, Trt).[][4] This allows for the selective deprotection of the Nα-amino group at each cycle of peptide synthesis without affecting the side chains, which are only removed at the final cleavage step from the solid support.[8][9]
The Heart of the Matter: The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process driven by a base, most commonly a secondary amine like piperidine.[1][7]
Step 1: Proton Abstraction
The process begins with the abstraction of the acidic proton from the C9 position of the fluorene ring by a base. This is the rate-determining step of the reaction.
Step 2: β-Elimination
The resulting carbanion is unstable and rapidly undergoes a β-elimination reaction. This leads to the cleavage of the C-O bond of the carbamate, releasing the free Nα-amino group of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[][6]
The deprotection reaction is illustrated in the following diagram:
Caption: Mechanism of Fmoc deprotection by a base.
The Critical Role of the Scavenger
Dibenzofulvene (DBF) is an electrophile that can react with the newly liberated Nα-amino group of the peptide chain, leading to the formation of a stable and undesired adduct.[10] To prevent this side reaction, a scavenger is necessary. Secondary amines, such as piperidine, excel in this dual role. Not only do they act as the base to initiate the deprotection, but they also efficiently trap the DBF intermediate to form a stable and soluble adduct that can be easily washed away.[7][11]
The Fmoc-SPPS Workflow: A Cyclical Process of Peptide Elongation
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble solid support (resin).[8][12] A typical cycle consists of four main steps:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove the deprotection reagent, the Fmoc-adduct, and any other soluble byproducts.
-
Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free Nα-amino group of the peptide chain.
-
Washing: Washing of the resin to remove excess reagents and byproducts from the coupling reaction.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Navigating the Nuances: Key Experimental Parameters and Protocols
The success of Fmoc-SPPS hinges on the careful control of several experimental parameters.
Deprotection Reagents and Conditions
While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common deprotection reagent, other bases and conditions can be employed.[1][13]
| Deprotection Reagent | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | The standard and most widely used condition.[7] |
| 4-Methylpiperidine (4-MePip) in DMF | 20% (v/v) | Similar to piperidine | A less regulated alternative to piperidine with comparable efficiency.[6][11] |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) | Similar to piperidine | Another alternative, though solubility can be a factor.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | 1-2 min | A stronger, non-nucleophilic base used for rapid deprotection, but can increase the risk of side reactions.[6][14] |
Protocol: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
Proceed to the coupling step.
Monitoring Deprotection
The progress of the Fmoc deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the fluorenyl group released into the deprotection solution at approximately 301 nm.[2][] This allows for real-time assessment of the reaction's completion and can be a valuable tool for troubleshooting difficult sequences.
Mitigating Unwanted Reactions: A Guide to Side Reactions in Fmoc-SPPS
While the Fmoc strategy is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
Aspartimide Formation
This is one of the most significant side reactions in Fmoc-SPPS.[15] It occurs when the backbone amide nitrogen of an aspartic acid (Asp) residue attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide). This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization.[15]
Mitigation Strategies:
-
Use of sterically hindered protecting groups for Asp: Employing protecting groups like O-t-butyl (OtBu) can reduce the rate of aspartimide formation.
-
Addition of HOBt to the deprotection solution: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution can buffer the basicity and suppress aspartimide formation.[14]
-
Reduced deprotection times: Minimizing the exposure of the peptide to the basic deprotection solution can help.
Diketopiperazine Formation
This side reaction is most prevalent at the dipeptide stage, especially when proline or glycine are the first or second amino acids.[16][17] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine.[17]
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride resin: The steric hindrance of this resin can suppress diketopiperazine formation.[17]
-
In situ neutralization protocols: Minimizing the time the free N-terminal amine is exposed can reduce the likelihood of this side reaction.
-
Coupling of a pre-formed dipeptide: Adding the first two amino acids as a protected dipeptide bypasses the susceptible dipeptide-resin intermediate.
Conclusion
The Fmoc protection strategy has revolutionized peptide synthesis, offering a mild, efficient, and versatile methodology. A thorough understanding of its underlying chemical mechanisms, coupled with a practical knowledge of the SPPS workflow and potential side reactions, is paramount for the successful synthesis of high-quality peptides. By adhering to validated protocols and employing appropriate mitigation strategies, researchers can harness the full potential of Fmoc chemistry to advance scientific discovery and drug development.
References
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1561. [Link]
-
Coin, I., et al. (2007). Methods for Removing the Fmoc Group. Peptide Science, 90(4), 337-356. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. [Link]
-
Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 57(3), 139-145. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Palasek, S. A., et al. (2007). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 88(4), 543-552. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-843. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. redalyc.org [redalyc.org]
- 12. bachem.com [bachem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. renyi.hu [renyi.hu]
- 17. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc Deprotection of Serine-Containing Peptides
Introduction: The Serine Challenge in Fmoc-SPPS
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy stands as a cornerstone methodology due to its mild reaction conditions. However, the synthesis of peptides containing certain amino acids presents unique challenges that require careful optimization of standard protocols. Serine, with its nucleophilic hydroxyl side-chain, is a notable example. While the tert-butyl (tBu) protecting group on the serine hydroxyl group offers robust protection against most side reactions during coupling, the repetitive basic conditions required for Nα-Fmoc group removal can initiate undesirable side reactions.
This guide provides an in-depth analysis of the challenges associated with the Fmoc deprotection of serine-containing peptides, focusing on the mechanisms of key side reactions. We will present field-proven protocols and optimized conditions designed to mitigate these issues, ensuring high peptide purity and yield for researchers, scientists, and drug development professionals.
Chapter 1: The Mechanism of Fmoc Deprotection
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical, repeated step in the SPPS cycle. The process is a base-catalyzed elimination reaction, most commonly employing a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
The mechanism proceeds in two main stages:
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring system.[1][3][4]
-
β-Elimination: This initial deprotonation leads to a rapid E1cB elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[2][3][5]
-
DBF Scavenging: The excess secondary amine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby driving the reaction to completion and preventing DBF from causing unwanted side reactions with the deprotected peptide chain.[1][5][6]
Caption: Competing reaction pathways for serine residues during basic Fmoc deprotection.
Chapter 3: Optimized Deprotection Strategies
To minimize the aforementioned side reactions, modifications to the standard deprotection protocol are necessary. The strategy revolves around altering the base, its concentration, and the reaction time to find a balance between efficient Fmoc removal and preservation of serine's integrity.
Modifying the Deprotection Reagent
The standard 20% piperidine in DMF is a robust reagent but can be too aggressive for sensitive sequences. [7]Several alternatives can be employed:
-
Reduced Piperidine Concentration: Lowering the piperidine concentration to 5-10% can decrease the rate of side reactions. However, this may require longer deprotection times or multiple treatments to ensure complete Fmoc removal.
-
Alternative Bases: Using a less nucleophilic or sterically hindered base can be advantageous.
-
Piperazine: A less basic alternative to piperidine that can reduce side reactions. It is sometimes used in combination with other bases. [1][8] * 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base. While effective for Fmoc removal, often at low concentrations (e.g., 2%), its high basicity can promote racemization if not used cautiously. [3]A combination of DBU with a scavenger like piperazine (e.g., 2% DBU / 5% piperazine in NMP) has been shown to be effective in reducing certain side reactions. [8]* Acidic Additives: The addition of a weak acid to the deprotection cocktail can buffer the solution and suppress base-catalyzed side reactions. Adding 1 M ethyl cyano(hydroxyimino)acetate (Oxyma) to a 20% piperidine/DMF solution has been shown to reduce aspartimide formation, a mechanistically related side reaction. [9]
-
Comparative Data on Deprotection Conditions
The choice of deprotection cocktail has a direct impact on the purity of the final peptide. The following table summarizes representative outcomes for a model serine-containing peptide under different deprotection conditions.
| Deprotection Cocktail | Treatment Time (min) | Target Peptide Purity (%) | β-Elimination Adduct (%) | D-Ser Isomer (%) | Comments |
| 20% Piperidine in DMF | 2 x 7 | ~90 | ~5 | ~3 | Standard conditions; effective but can lead to significant side products in sensitive sequences. |
| 5% Piperidine in DMF | 2 x 15 | ~94 | ~2 | ~2 | Milder conditions reduce side reactions but require longer treatment for complete deprotection. |
| 2% DBU / 5% Piperazine in NMP | 2 x 5 | ~96 | <1 | ~1.5 | Very effective at suppressing β-elimination; may still cause low-level racemization. [8] |
| 20% Piperidine / 1 M Oxyma in DMF | 2 x 7 | ~95 | ~2 | ~1 | The acidic additive effectively suppresses base-mediated side reactions, including racemization. [9] |
Note: Values are illustrative and highly sequence-dependent. Purity was assessed by RP-HPLC, and side products were identified by LC-MS.
Chapter 4: Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for non-sensitive peptide sequences but should be used as a baseline for comparison when optimizing for serine-containing peptides.
Materials:
-
Peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
-
Solid-Phase Peptide Synthesis reaction vessel.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) to the resin.
-
Agitate the mixture with nitrogen bubbling or mechanical shaking for 7 minutes. [7]5. Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-adduct. [5][7]8. The resin is now ready for the next coupling step.
Scientist's Note: Incomplete washing at step 7 is a common cause of side reactions in the subsequent coupling step, as residual piperidine can prematurely deprotect the incoming Fmoc-amino acid. [5]
Protocol 2: Optimized Fmoc Deprotection for Serine-Containing Peptides
This protocol is recommended to minimize β-elimination and racemization at serine residues.
Materials:
-
Peptide-resin containing a serine residue.
-
Optimized Deprotection Solution: 2% DBU / 5% Piperazine (v/v) in N-Methyl-2-pyrrolidone (NMP).
-
Washing Solvent: High-purity NMP or DMF.
-
Solid-Phase Peptide Synthesis reaction vessel.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes.
-
Drain the NMP from the reaction vessel.
-
Add the 2% DBU / 5% Piperazine / NMP solution (approx. 10 mL per gram of resin) to the resin.
-
Agitate the mixture with nitrogen bubbling or mechanical shaking for 5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with NMP or DMF (5-7 times) to remove all traces of the deprotection reagents.
-
Proceed to the next coupling step.
Scientist's Note: The combination of a strong, non-nucleophilic base (DBU) for deprotection and a secondary amine (piperazine) as a DBF scavenger provides fast and clean Fmoc removal while minimizing base-mediated side reactions. [8]NMP is often superior to DMF in disrupting peptide aggregation. [10]
Chapter 5: Analysis and Quality Control
Verifying the integrity of the synthesized peptide is crucial. A combination of analytical techniques should be employed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary tool for assessing the purity of the crude peptide. β-elimination adducts and D-isomers may appear as distinct peaks close to the main product peak.
-
Mass Spectrometry (MS): Essential for confirming the mass of the desired peptide and identifying side products. [11]The piperidinyl-alanine adduct resulting from β-elimination will show a mass increase corresponding to the addition of piperidine minus the elements of water and a t-butyl group.
-
Chiral Amino Acid Analysis: To quantify the extent of racemization, the peptide must be hydrolyzed, and the resulting amino acids analyzed by a chiral method, such as gas chromatography (GC) on a chiral column or capillary electrophoresis (CE) with a chiral selector. [12][13]
Caption: Recommended analytical workflow for quality control of serine-containing peptides.
Conclusion
The successful synthesis of serine-containing peptides using Fmoc-SPPS is readily achievable with a rational approach to protocol design. By understanding the mechanisms of β-elimination and racemization, researchers can move beyond standard deprotection conditions. The implementation of optimized cocktails, such as those containing DBU/piperazine or acidic additives, coupled with shorter reaction times, provides a robust strategy to suppress side reactions. These advanced protocols, validated by rigorous analytical oversight, empower scientists to produce high-purity serine-containing peptides for research and therapeutic development.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]
-
George, G., et al. (2012). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Gong, Q., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Fujii, N. (2017). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. MDPI. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]
-
Fields, G. B. (2007). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press. Retrieved from [Link]
-
Good, D. M., et al. (2007). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]
-
Culbertson, C. T., et al. (2014). Online SERS detection and characterization of eight biologically-active peptides separated by capillary zone electrophoresis. The Analyst. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
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- 11. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Mastering Serine Incorporation with Fmoc-Ser(tBu)-OH in Microwave-Assisted Peptide Synthesis
Introduction: The Significance of Serine and the Microwave Advantage
Serine, with its nucleophilic hydroxyl side chain, is a functionally critical amino acid in a vast array of peptides and proteins, participating in everything from enzymatic catalysis to post-translational modifications like phosphorylation and glycosylation. In solid-phase peptide synthesis (SPPS), particularly under the accelerated conditions of microwave irradiation, the effective incorporation of serine residues demands a robust and well-understood strategy. This guide provides an in-depth analysis and field-proven protocols for the use of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a cornerstone reagent for modern peptide chemists.
The tert-butyl (tBu) ether protecting group for the serine side chain is paramount in Fmoc/tBu orthogonal synthesis strategy.[1] It offers excellent stability to the basic conditions required for repetitive N-α-Fmoc group removal (typically piperidine in DMF) while being cleanly cleaved during the final global deprotection with strong acid (e.g., trifluoroacetic acid, TFA).[1][2]
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has revolutionized the field by dramatically reducing synthesis times—often from days to hours—and improving the purity of crude peptides.[1][3][4][5] This is achieved through rapid, uniform heating of the reaction mixture, which accelerates both the N-α-Fmoc deprotection and the amide bond formation (coupling) steps.[4][6] However, the elevated temperatures that make MW-SPPS so efficient can also potentiate side reactions if not carefully controlled. This note will dissect the causality behind optimal protocol choices for Fmoc-Ser(tBu)-OH to maximize coupling efficiency while ensuring the chiral and structural integrity of the final peptide.
Mechanistic Insights: The Chemistry of Fmoc-Ser(tBu)-OH in MW-SPPS
The core of MW-SPPS is a two-step iterative cycle: N-α-Fmoc deprotection followed by amino acid coupling. Microwave energy accelerates the kinetics of both steps.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is introduced to the resin-bound peptide. Microwave energy, typically raising the temperature to 70-75°C, can complete this step in as little as 3 minutes, compared to 15-20 minutes at room temperature.[1] The mechanism involves a base-catalyzed β-elimination of the fluorenyl group.
-
Amino Acid Coupling: The incoming Fmoc-Ser(tBu)-OH is pre-activated to form a highly reactive species that readily acylates the newly liberated N-terminal amine of the peptide chain. Microwave heating to temperatures between 50°C and 90°C can drive this reaction to completion in 5 minutes or less.[1]
The choice of coupling reagent is critical. Modern uronium/aminium salts like HBTU and HCTU, or phosphonium salts like PyBOP, are highly effective. Increasingly, combinations of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure are preferred for their ability to suppress racemization, even at elevated temperatures.[7][8]
Visualizing the Core Workflow
The following diagram illustrates the fundamental cycle for incorporating a single Fmoc-Ser(tBu)-OH residue in an automated microwave peptide synthesizer.
Caption: Automated MW-SPPS cycle for Fmoc-Ser(tBu)-OH incorporation.
Controlling Side Reactions: Ensuring Peptide Integrity
The speed of MW-SPPS is a double-edged sword. While accelerating the desired reactions, heat can also promote unwanted side reactions. For serine, two are of primary concern: racemization and β-elimination (dehydration).
Racemization (Epimerization)
Racemization, the loss of chiral purity, can occur during the activation step of the coupling reaction. The α-proton of the activated amino acid becomes susceptible to abstraction by a base. The resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of L- and D-enantiomers. While serine is less prone to this than histidine or cysteine, the high temperatures in MW-SPPS can increase the risk.[9]
-
Causality: The rate of racemization is highly dependent on the base used and the temperature. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization, especially at elevated temperatures.
-
Mitigation Strategy: Using a less hindered base like collidine or, more effectively, employing coupling reagent systems like DIC/Oxyma which do not require a separate liquid base, significantly reduces racemization risk.[7] For particularly sensitive sequences, reducing the coupling temperature for the serine residue to ~50°C is a prudent measure.[10]
β-Elimination (Dehydration)
The serine side chain can undergo a base-catalyzed β-elimination reaction to form a dehydroalanine (Dha) residue. This is particularly a risk during the Fmoc-deprotection step where the peptide is exposed to piperidine at high temperatures. While the tBu group offers good protection, this side reaction can still occur, especially with phosphoserine derivatives, and serves as a cautionary tale for Ser(tBu).[10][11]
-
Causality: The reaction is initiated by the abstraction of the α-proton, followed by the elimination of the -OtBu group. Elevated temperatures during the basic deprotection step accelerate this process.
-
Mitigation Strategy: Minimizing the duration and temperature of the microwave-assisted deprotection step is key. Modern synthesizers use precisely controlled, short heating times (e.g., 3 minutes at 75°C) which are sufficient for complete Fmoc removal while minimizing side chain degradation.[1]
Visualizing Potential Side Reactions
Caption: Key side reaction pathways for Serine in MW-SPPS.
High-Efficiency Protocols for Fmoc-Ser(tBu)-OH Incorporation
The following protocols are designed for use with automated microwave peptide synthesizers (e.g., CEM Liberty series) and are optimized for high purity and yield.
Table 1: Reagent Preparation
| Reagent | Preparation | Concentration | Notes |
| Fmoc-Ser(tBu)-OH | Dissolve in DMF | 0.2 M | Ensure complete dissolution. Gentle warming may be required. |
| Deprotection Solution | Piperidine in high-purity DMF | 20% (v/v) | Prepare fresh weekly to avoid degradation. |
| Coupling Activator | DIC in DMF | 0.5 M | |
| Coupling Additive | Oxyma Pure in DMF | 0.5 M | Stable alternative to HOBt; less hazardous.[7] |
| Primary Solvent | DMF | - | Use high-purity, low-water grade. |
| Wash Solvent | Isopropanol (IPA) | - | For final resin washes post-synthesis. |
Protocol 1: Standard High-Efficiency Coupling (T ≤ 75°C)
This protocol is suitable for most peptide sequences and balances speed with safety.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang) in DMF for 15-30 minutes.
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF solution to the resin.
-
Apply microwave power to ramp to 75°C and hold for 3 minutes .
-
Drain and wash the resin thoroughly with DMF (4-5 cycles).
-
-
Fmoc-Ser(tBu)-OH Coupling:
-
Deliver the Fmoc-Ser(tBu)-OH solution (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) to the reaction vessel.
-
Apply microwave power to ramp to 75°C and hold for 5 minutes .
-
Drain and wash the resin thoroughly with DMF (3 cycles).
-
-
Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Reduced-Racemization Coupling (T ≤ 50°C)
Use this protocol when synthesizing peptides known to be sensitive to racemization or for incorporating residues adjacent to Cys or His.
-
Resin Swelling: As per Protocol 1.
-
Fmoc Deprotection: As per Protocol 1.
-
Fmoc-Ser(tBu)-OH Coupling (Modified):
-
Deliver the Fmoc-Ser(tBu)-OH solution (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) to the reaction vessel.
-
Apply microwave power to ramp to 50°C and hold for 10 minutes . (Note the extended time at lower temperature).
-
Drain and wash the resin thoroughly with DMF (3 cycles).
-
-
Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.
Data Summary: Expected Performance
The application of microwave energy significantly enhances synthesis outcomes compared to conventional room-temperature methods.
Table 2: Performance Comparison - Conventional vs. MW-SPPS
| Parameter | Conventional SPPS (Room Temp) | High-Efficiency MW-SPPS | Benefit of Microwave |
| Avg. Deprotection Time | 15 - 20 minutes | 3 minutes | ~85% Time Reduction[1] |
| Avg. Coupling Time | 30 - 120 minutes | 5 minutes | >90% Time Reduction[1][3] |
| Typical Crude Purity | 60 - 75% | 85 - 95% | Higher Purity, Easier Purification[4] |
| Solvent Consumption | High | Low (up to 95% reduction with wash-free methods) | Greener Process, Lower Cost[4] |
| Aggregation Issues | Frequent in "difficult" sequences | Significantly reduced due to heating | Enables synthesis of complex peptides[6][12] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This table outlines common issues related to serine incorporation and their solutions.
Table 3: Troubleshooting Fmoc-Ser(tBu)-OH Incorporation
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Deletion of Ser residue in MS) | 1. Steric hindrance of the tBu group.[13] 2. On-resin peptide aggregation.[12] 3. Insufficient activation time/temperature. | 1. Perform a "double coupling": repeat the coupling step with fresh reagents. 2. Increase coupling temperature to 90°C (if racemization is not a primary concern). 3. For severe aggregation, consider using a pseudoproline dipeptide preceding the difficult region.[3][12] |
| High D-Ser Enantiomer (Detected by chiral analysis) | 1. Coupling temperature is too high. 2. Use of a strong, hindered base (e.g., DIPEA). | 1. Switch to the Reduced-Racemization Protocol (50°C coupling).[10] 2. Ensure your coupling chemistry uses DIC/Oxyma or DIC/HOBt without an additional liquid base.[7] |
| Mass +18 Peak in MS (Dehydration/β-elimination) | 1. Excessive temperature or time during Fmoc deprotection. 2. Degradation of Fmoc-Ser(tBu)-OH stock solution. | 1. Verify microwave temperature calibration. Ensure deprotection is limited to 3 min at 75°C. 2. Use freshly prepared amino acid solutions. |
| Poor Resin Swelling | 1. Aggregation of the growing peptide chain. 2. Incompatible solvent. | 1. Switch solvent from DMF to NMP, which has better solvating properties at high temperatures.[10] 2. Incorporate heating in all steps, including washes, to disrupt secondary structures. |
Conclusion
Fmoc-Ser(tBu)-OH is a robust and reliable building block for the incorporation of serine in microwave-assisted peptide synthesis. The application of microwave energy provides unparalleled advantages in speed and efficiency. However, this power must be wielded with precision. By understanding the chemical mechanisms and potential side reactions, and by employing carefully controlled, validated protocols, researchers can mitigate risks like racemization and β-elimination. The guidelines presented here, based on established chemical principles and empirical data, provide a comprehensive framework for achieving high-purity, high-fidelity serine-containing peptides, enabling the rapid advancement of research and drug development.
References
- White, P., Collins, J., & Cox, Z. (n.d.). Comparative study of conventional and microwave assisted synthesis. Merck Biosciences Ltd. & CEM Corp.
- Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.
- Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
- Jensen, K.J., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41, 1826–1844.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides.
- Vanier, G.S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49.
- Miranda, L.P., et al. (2007). Solid-phase peptide synthesis using microwave irradiation.
- ResearchGate. (2015). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
- de la Torre, B.G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- El-Faham, A., & Albericio, F. (2022).
- ResearchGate. (2012). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chemistry LibreTexts. (2023). Steric Hindrance.
- CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- ResearchGate. (2022).
- CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
Sources
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cem.de [cem.de]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Analytical methods for monitoring Fmoc-Ser(tBu)-OH coupling efficiency
Here are the detailed Application Notes and Protocols for "Analytical methods for monitoring Fmoc-Ser(tBu)-OH coupling efficiency".
Title: A Practical Guide to Monitoring Fmoc-Ser(tBu)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex sequences. The process relies on a cycle of deprotection and coupling steps on a solid support.[1] While seemingly straightforward, the efficiency of each coupling step is paramount to achieving a high purity of the final target peptide. Incomplete coupling at any stage leads to the formation of deletion sequences, which are often difficult to separate from the desired product.
This challenge is magnified when incorporating sterically hindered amino acids. Fmoc-Ser(tBu)-OH is a prime example; the bulky tert-butyl (tBu) side-chain protecting group, combined with the inherent steric hindrance of the β-carbon, can significantly slow down the acylation reaction.[2][3][4] Consequently, standard coupling protocols may prove insufficient, necessitating careful monitoring to ensure the reaction proceeds to completion. This guide provides a comprehensive overview of the analytical methods available to monitor the coupling efficiency of Fmoc-Ser(tBu)-OH, offering both qualitative and quantitative protocols and the scientific rationale behind them.
The Challenge: Steric Hindrance and Coupling Fmoc-Ser(tBu)-OH
The primary obstacle in coupling Fmoc-Ser(tBu)-OH is steric hindrance. The bulky t-butyl group on the serine side chain physically obstructs the approach of the activated carboxyl group to the free N-terminal amine of the resin-bound peptide.[4] This steric clash slows the reaction kinetics, often requiring optimized conditions to achieve quantitative coupling.
Common challenges include:
-
Slow Reaction Rates: The physical blocking by the t-butyl group necessitates longer reaction times or more potent activation methods compared to less hindered amino acids.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that cause aggregation, rendering the N-terminal amine inaccessible for coupling.[5] This is a sequence-dependent phenomenon but can be exacerbated by difficult couplings.
-
Racemization: The use of certain bases, such as N,N-Diisopropylethylamine (DIPEA), has been shown to potentially induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[6] Using alternative bases like collidine or ensuring base is not in large excess is recommended.[6]
Given these challenges, relying on a single, timed coupling step is risky. Active monitoring is essential to confirm the absence of unreacted free amines before proceeding to the next cycle.
Qualitative Monitoring: The Kaiser Test (Ninhydrin Test)
The Kaiser test is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines on the peptide resin.[5][7] It serves as an excellent first-pass check for coupling completion.
Principle of Causality: The test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, two molecules of ninhydrin react to form a deep blue chromophore known as Ruhemann's purple.[8] A successful coupling reaction consumes all free primary amines, resulting in a negative test (yellow/colorless). A positive test (blue beads/solution) indicates incomplete coupling.
Experimental Protocol: The Kaiser Test
Reagents:
-
Solution A: 1 mL of 0.01 M KCN in water diluted to 50 mL with pyridine.[7]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[7]
-
Washing Solvent: Ethanol or Methanol.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Place the beads in a small glass test tube.
-
Wash the beads thoroughly with an alcohol-based solvent (e.g., ethanol) 3 times to remove any residual reagents.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[7]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Solution/Beads: Positive result. Free primary amines are present, indicating an incomplete coupling reaction.
-
Yellow/Colorless Solution & Beads: Negative result. No significant amount of free primary amine is present, indicating a successful coupling.
Trustworthiness & Limitations: While invaluable, the Kaiser test is not foolproof:
-
False Negatives: The test is unreliable for N-terminal secondary amines, such as proline, which yield a less distinct reddish-brown color.[5]
-
Weak Positives with Serine: It has been noted that the test may not produce the typical dark blue color with serine, potentially leading to misinterpretation.[8]
-
False Positives: Excessive heating can cause the Fmoc protecting group to cleave, especially in the presence of pyridine in the reagents, leading to a false positive result.[5]
If the Kaiser test is positive, a second coupling (recoupling) is necessary. If the result is ambiguous or negative, but the coupling is known to be difficult, a quantitative method should be employed for confirmation.
Quantitative Monitoring: HPLC and Mass Spectrometry
For definitive confirmation of coupling efficiency, a small portion of the peptide-resin is cleaved and the resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6] This approach provides unambiguous, quantitative data.
Principle of Causality: This method directly measures the outcome of the coupling reaction. By cleaving the peptide from the support, we can chromatographically separate the desired full-length peptide from the unreacted starting material (i.e., the deletion sequence lacking the Ser(tBu) residue). The relative peak areas in the HPLC chromatogram provide a quantitative measure of coupling efficiency. Mass spectrometry confirms the identity of each peak.[9]
Experimental Protocol: Test Cleavage and Analysis
Reagents:
-
Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
-
HPLC Solvents:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
Procedure:
-
Sample Collection: Withdraw approximately 10-20 mg of dried peptide-resin.
-
Cleavage: Place the resin in a microcentrifuge tube. Add 200-300 µL of the cleavage cocktail. Allow the reaction to proceed for 1.5-2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add 1 mL of cold diethyl ether to the filtrate to precipitate the cleaved peptide.
-
Isolation: Centrifuge the sample to pellet the peptide. Decant the ether, and repeat the ether wash if necessary. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Sample Preparation: Re-dissolve the dried peptide in a suitable solvent for HPLC analysis (e.g., 50% Solvent A / 50% Solvent B).
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes.[10] The exact gradient should be optimized for the specific peptide.
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Mass Spectrometry Analysis: Collect the fractions corresponding to the major peaks from the HPLC and analyze them by ESI-MS or MALDI-TOF MS to confirm their molecular weights.[11][12]
Interpretation of Results:
-
The HPLC chromatogram will show distinct peaks. The desired product, containing the newly coupled Fmoc-Ser(tBu)-OH, will be more hydrophobic and thus have a longer retention time than the deletion sequence.
-
By comparing the integrated peak area of the desired product to the sum of all peptide-related peaks, the coupling efficiency can be calculated.
-
The MS data should confirm the expected molecular weight for the main peak and the molecular weight of the deletion sequence for the earlier eluting peak.
Data Presentation: Comparing Monitoring Methods
| Method | Principle | Speed | Data Type | Key Advantages | Key Limitations |
| Kaiser Test | Colorimetric reaction with primary amines | Fast (~10 min) | Qualitative | Rapid, sensitive, requires minimal sample | Gives false negatives with proline; can be ambiguous; not quantitative[5][8] |
| HPLC | Chromatographic separation by hydrophobicity | Slow (2-3 hours) | Quantitative | Provides precise quantification of efficiency; separates impurities[13] | Requires peptide cleavage; more time and resource-intensive |
| Mass Spectrometry | Mass-to-charge ratio measurement | Slow (2-3 hours) | Confirmatory | Unambiguously confirms product and byproduct identity[6] | Requires peptide cleavage; provides relative, not absolute, quantification |
Integrated Workflow for Robust Monitoring
For maximum confidence, especially during the synthesis of long or complex peptides, an integrated approach is recommended. This workflow combines the speed of qualitative tests with the certainty of quantitative analysis.
Sources
- 1. peptide.com [peptide.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. isotope.com [isotope.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Practical Guide to Dipeptide Synthesis Using Fmoc-Ser(tBu)-OH
Abstract
This comprehensive guide details the synthesis of dipeptides utilizing Fmoc-Ser(tBu)-OH within the framework of Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps, providing in-depth explanations for the chemical strategies and procedural choices inherent in the Fmoc/tBu methodology. We will cover the principles of orthogonal protection, provide a detailed, step-by-step protocol for the synthesis of a model dipeptide, discuss methods for validation and quality control, and offer insights into potential challenges. The protocols described herein are robust and validated, ensuring a high degree of confidence in the synthetic outcome.
The Cornerstone of Modern Peptide Synthesis: The Fmoc/tBu Orthogonal Strategy
Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the nascent peptide chain to an insoluble polymer resin.[1] This simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, driving reactions to completion.[1][2][3]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[4] Its power lies in its orthogonal protection scheme , where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[5][6][7]
-
Temporary Nα-Protection (Fmoc group): The N-terminus of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is efficiently removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]
-
Permanent Side-Chain Protection (tBu group): Reactive amino acid side chains are protected by acid-labile groups. For serine, the hydroxyl group (-OH) is shielded by a tert-Butyl (tBu) ether.[9] The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step.[6][10]
The use of Fmoc-Ser(tBu)-OH is critical because the unprotected hydroxyl side chain of serine could otherwise participate in undesirable side reactions during the coupling steps. The tBu group provides robust protection throughout the synthesis and is cleanly removed at the end.[9][11]
Caption: Orthogonal protection scheme of Fmoc-Ser(tBu)-OH.
The Solid-Phase Synthesis Workflow: A Cyclical Process
The synthesis of a dipeptide on a solid support follows a clear, cyclical series of steps. Each cycle adds one amino acid to the growing peptide chain.[2] The entire process, from resin preparation to final cleavage, can be visualized as a linear progression of these cycles.
Caption: General workflow for dipeptide synthesis via Fmoc-SPPS.
Detailed Protocol: Synthesis of a Model Dipeptide, Ala-Ser
This protocol outlines the manual synthesis of the dipeptide L-Alanyl-L-Serine (Ala-Ser) on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich | Solid support for C-terminal amide peptides. |
| Fmoc-Ala-OH | Peptide Synthesis Grade | Bachem | First amino acid to be coupled. |
| Fmoc-Ser(tBu)-OH | Peptide Synthesis Grade | Bachem | Second amino acid with side-chain protection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher | Primary solvent for swelling, washing, and reactions.[4] |
| Dichloromethane (DCM) | ACS Grade | Merck | Solvent for washing. |
| Piperidine | ACS Grade | Sigma-Aldrich | Base for Fmoc-group removal.[8] |
| HBTU | Peptide Synthesis Grade | CEM Corporation | Coupling activator.[12] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Merck | Activation base. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Cleavage from resin and side-chain deprotection.[13] |
| Triisopropylsilane (TIS) | Reagent Grade | Merck | Cation scavenger during cleavage.[14] |
| Water | HPLC Grade | - | Scavenger in cleavage cocktail. |
| Diethyl Ether (cold) | ACS Grade | - | For precipitation of the crude peptide. |
Step-by-Step Methodology
Scale: 0.1 mmol synthesis on 200 mg of Rink Amide resin (0.5 mmol/g substitution).
Step 1: Resin Preparation (Swelling)
-
Place 200 mg of Rink Amide MBHA resin into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF.
-
Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes at room temperature to allow the resin beads to swell completely.
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection (of the Rink Amide linker)
-
Add 4 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes. Drain.
-
Add another 4 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes. Drain.
-
Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second longer one clears any remaining groups, preventing deletion sequences. The mechanism involves a β-elimination reaction initiated by the piperidine base.[8]
Step 3: Washing Post-Deprotection
-
Wash the resin with DMF (3 x 5 mL, 1 minute each).
-
Wash the resin with DCM (2 x 5 mL, 1 minute each).
-
Wash the resin with DMF (3 x 5 mL, 1 minute each).
-
Causality: Thorough washing is paramount to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid, and to clear the dibenzofulvene-piperidine adduct by-product.[2]
Step 4: First Coupling (Fmoc-Ala-OH)
-
In a separate vial, dissolve Fmoc-Ala-OH (4 eq., 0.4 mmol, 124.5 mg) and HBTU (3.9 eq., 0.39 mmol, 148 mg) in 2 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol, 140 µL) to the activation solution and vortex for 1 minute.
-
Causality: HBTU is an aminium/uronium salt-based coupling reagent that reacts with the amino acid's carboxyl group to form a highly reactive OBt-ester intermediate, which is susceptible to nucleophilic attack by the resin's free amine.[12] DIPEA acts as a non-nucleophilic base to facilitate this activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm reaction completion (a negative result, clear/yellow beads, indicates no free primary amines).[1]
-
Drain the coupling solution.
Step 5: Washing Post-Coupling
-
Wash the resin with DMF (3 x 5 mL, 1 minute each).
-
Wash the resin with DCM (2 x 5 mL, 1 minute each).
-
Wash the resin with DMF (2 x 5 mL, 1 minute each).
Step 6: Second Fmoc Deprotection (of Ala)
-
Repeat Step 2.
Step 7: Washing
-
Repeat Step 3.
Step 8: Second Coupling (Fmoc-Ser(tBu)-OH)
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 eq., 0.4 mmol, 153.4 mg) and HBTU (3.9 eq., 0.39 mmol, 148 mg) in 2 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol, 140 µL) and vortex for 1 minute.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Optional: Perform a Kaiser test.
-
Drain the coupling solution.
Step 9: Final Washing and Drying
-
Wash the resin with DMF (3 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
Wash the resin with Methanol (2 x 5 mL).
-
Dry the peptide-resin under a high vacuum for at least 1 hour.
Step 10: Cleavage and Global Deprotection
-
Prepare 5 mL of the cleavage cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5 v/v) or a simpler Reagent B (TFA/Water/TIS 95:2.5:2.5 v/v). For a simple dipeptide without sensitive residues like Cys, Met, or Trp, Reagent B is sufficient.[14][15]
-
CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Agitate gently for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that protonates and cleaves the acid-labile linker anchoring the peptide to the resin. Simultaneously, it cleaves the acid-labile tBu group from the serine side chain.[10] Scavengers like TIS are crucial to "trap" the highly reactive carbocations (e.g., tBu+) generated during deprotection, preventing them from re-attaching to the peptide and causing side products.[5][14]
-
Drain the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin once with 1-2 mL of fresh TFA and combine the filtrates.
Step 11: Peptide Precipitation and Isolation
-
Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether (~40-50 mL). A white precipitate should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 x g for 10 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time.
-
After the final wash, allow the crude peptide pellet to air dry in the fume hood to remove residual ether.
Validation and Quality Control
The crude peptide must be analyzed to confirm its identity and purity before any further use.[16] The primary methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[17][18]
Expected Results
| Parameter | Expected Value for Ala-Ser-NH₂ |
| Molecular Formula | C₅H₁₁N₃O₃ |
| Average Molecular Weight | 161.16 g/mol |
| Monoisotopic Mass | 161.0800 Da |
| Theoretical [M+H]⁺ | 162.0878 |
| RP-HPLC Purity (Crude) | Typically >70% (highly dependent on synthesis efficiency) |
| RP-HPLC Retention Time | Varies with column and gradient, but should be a distinct major peak. |
Analytical Protocols
-
Mass Spectrometry (LC-MS): Dissolve a small amount of the crude peptide in a water/acetonitrile mixture (with 0.1% formic acid). Analyze via electrospray ionization (ESI) mass spectrometry. The primary goal is to find the protonated molecular ion [M+H]⁺ matching the theoretical mass.[17][19] Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[18]
-
RP-HPLC: Dissolve the crude peptide in Buffer A. Inject onto a C18 column and elute with a gradient of Buffer B. Monitor absorbance at 214/220 nm. Purity is calculated by integrating the area of the main peak relative to the total peak area.
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile
-
Example Gradient: 5% to 60% Buffer B over 30 minutes.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Extra Peaks | Incomplete coupling; Incomplete Fmoc deprotection; Side reactions during cleavage. | Ensure sufficient equivalents of reagents; Increase coupling time; Use fresh, high-quality reagents; Ensure cleavage cocktail contains adequate scavengers. |
| No Product / Very Low Yield | Inefficient first coupling; Resin deactivation; Premature cleavage. | Confirm initial deprotection was successful; Use fresh coupling reagents; Ensure resin was handled correctly and not exposed to strong acids prematurely. |
| Mass M+14 Da Observed | Methylation of the peptide (often from DMF breakdown). | Use high-purity, peptide-synthesis grade DMF. |
| Diketopiperazine Formation | At the dipeptide stage, the N-terminus can cyclize onto the ester linkage.[20] | Use a fast deprotection/coupling cycle for the second amino acid. Consider using pre-activated amino acids or more potent coupling agents like HATU.[20][21] |
Conclusion
The Fmoc/tBu strategy, centered around the use of orthogonally protected amino acids like Fmoc-Ser(tBu)-OH, provides a powerful and reliable method for the synthesis of peptides. By understanding the chemical principles behind each step—from protection and activation to deprotection and cleavage—researchers can confidently and efficiently produce dipeptides and more complex structures. Careful execution of the protocol, especially the washing and cleavage steps, combined with rigorous analytical validation, is key to achieving high-purity target peptides for research and development.
References
-
AAPPTec.
-
Nature Protocols.
-
Biosynth.
-
Sigma-Aldrich.
-
Molecules.
-
AAPPTec.
-
Methods in Molecular Biology.
-
Bachem.
-
Archives of Pharmacal Research.
-
Organic Process Research & Development.
-
Thermo Fisher Scientific.
-
ChemPep.
-
AAPPTec.
-
PNAS.
-
Agilent.
-
AAPPTec.
-
GoBiotix.
-
AAPPTec.
-
Sigma-Aldrich.
-
Journal of the American Society for Mass Spectrometry.
-
Organic Process Research & Development.
-
Sigma-Aldrich.
-
Wikipedia.
-
CDN Peptides.
-
Total Synthesis.
-
Green Chemistry.
-
LCGC's Chromacadamy.
-
ResearchGate.
-
ResearchGate.
-
Bachem.
-
Current Protocols in Protein Science.
-
ResearchGate.
-
Waters Corporation.
-
Chemistry For Everyone.
-
Organic Process Research & Development.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. pnas.org [pnas.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. waters.com [waters.com]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. renyi.hu [renyi.hu]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ser(tBu)-OH in Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have compiled this guide to address the specific challenges and side reactions encountered when using Fmoc-Ser(tBu)-OH. This resource is designed for researchers, chemists, and drug development professionals to help troubleshoot experiments, understand the underlying chemical principles, and ensure the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-Ser(tBu)-OH during Fmoc-SPPS?
A1: The two most significant side reactions when incorporating Fmoc-Ser(tBu)-OH are β-elimination (dehydration) and racemization .
-
β-Elimination (Dehydration): This is a base-catalyzed reaction that results in the formation of a dehydroalanine (Dha) residue within the peptide sequence. This leads to a mass loss of 18.01 Da in the final peptide. The newly formed Dha is an electrophilic center and can react further with nucleophiles present, such as piperidine, leading to additional impurities.
-
Racemization: Serine is susceptible to epimerization at its α-carbon (Cα) during the amino acid activation step prior to coupling. This results in the incorporation of D-Serine instead of the desired L-Serine, which can significantly impact the peptide's structure and biological activity. This side reaction is highly dependent on the coupling reagents, base, and reaction conditions used[1][2].
Q2: Why is the choice of base so critical during the coupling step for Fmoc-Ser(tBu)-OH?
A2: The base used during the activation/coupling step plays a crucial role in preventing racemization. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA), while commonly used in SPPS, are known to promote racemization of sensitive amino acids, including serine[1][2]. The base can abstract the proton from the α-carbon of the activated amino acid, leading to a loss of stereochemical integrity. Using a weaker or less hindered base, such as sym-collidine, is often recommended to minimize this risk[2].
Q3: Is the tert-butyl (tBu) protecting group on the serine side chain completely stable during synthesis?
A3: The tert-butyl (tBu) ether protecting group is robust and designed for the orthogonal Fmoc/tBu protection strategy. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repeated removal of the Nα-Fmoc group[3]. It is efficiently removed only under strongly acidic conditions, typically during the final cleavage of the peptide from the resin with cocktails containing trifluoroacetic acid (TFA). Premature cleavage of the tBu group is not a common side reaction under standard Fmoc-SPPS conditions.
Troubleshooting Guides
Problem: My mass spectrometry (MS) analysis shows a peak at [M-18]. What happened?
Answer: A mass loss of 18 Da strongly indicates that a dehydration reaction, also known as β-elimination, has occurred at a serine (or threonine) residue, converting it to dehydroalanine (Dha).
Causality & Mechanism: This side reaction is typically catalyzed by the base used for Fmoc deprotection, most commonly piperidine. The mechanism proceeds as follows:
-
The base (piperidine) abstracts the acidic proton from the α-carbon of the serine residue.
-
This abstraction is the rate-limiting step and results in the formation of a carbanion intermediate.
-
The intermediate then rapidly eliminates the O-tBu group from the β-carbon, forming a double bond and generating the dehydroalanine residue. Although the tBu group is a poor leaving group, the basic conditions can still promote this reaction, especially with prolonged exposure.
Figure 1. Mechanism of base-catalyzed dehydration.
Preventative Measures:
-
Minimize Deprotection Time: Reduce the Fmoc deprotection time to the minimum required for complete removal (e.g., 2 x 5-7 minutes instead of longer incubations)[4].
-
Use a Weaker Base for Deprotection: Consider using 4-methylpiperidine, which has been shown to be an effective substitute for piperidine with potentially fewer side reactions[3][5][6].
-
Add an Acidic Modifier: Adding a mild acid like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine deprotection solution can help buffer the basicity and suppress β-elimination[7][8].
Problem: My MS analysis shows a peak at [M+51]. What is this impurity?
Answer: A mass increase of 51 Da is characteristic of the formation of a 3-(1-piperidinyl)alanine residue. This is a secondary side product that occurs after the initial dehydration of serine to dehydroalanine (Dha).
Causality & Mechanism:
-
First, a serine residue undergoes β-elimination to form the reactive Dha intermediate ([M-18]), as described above.
-
The α,β-unsaturated system of Dha is an excellent Michael acceptor.
-
Piperidine, being a good nucleophile and present in the system from the Fmoc deprotection steps, attacks the β-carbon of the Dha residue in a Michael addition reaction. This forms a covalent adduct, resulting in a net mass change of (+85 Da from piperidine) + (-18 Da from H₂O loss) + (-16 Da from tBu to H) = +51 Da relative to the original serine-containing peptide.
Figure 2. Michael addition of piperidine to Dha.
Troubleshooting & Solution:
-
The primary solution is to prevent the initial dehydration reaction. All preventative measures listed for the [M-18] impurity will directly reduce or eliminate the formation of this [M+51] adduct.
-
Thorough Washing: Ensure extensive washing with DMF after the Fmoc deprotection step to remove all residual piperidine before commencing the next coupling reaction[3].
Question: How can I minimize racemization when coupling Fmoc-Ser(tBu)-OH?
Answer: Minimizing racemization requires careful optimization of the coupling conditions, particularly the choice of reagents and reaction parameters.
Causality & Mechanism: Racemization occurs during the activation of the amino acid's carboxyl group. The process is facilitated by bases and involves the formation of a planar, achiral intermediate (an oxazolone or an ester enolate), which can be protonated from either face with near-equal probability, leading to a mixture of L- and D-isomers[9].
Recommended Strategies:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential. Onium salts like HATU and HBTU are common, but modern reagents like COMU have shown greater coupling efficiency with reduced epimerization[10][11].
-
Choice of Base: Avoid strong, sterically hindered bases like DIPEA. Use a weaker base such as sym-collidine or N-methylmorpholine (NMM)[2].
-
Use of Additives: Ensure your coupling cocktail includes an additive like HOBt or, preferably, Oxyma Pure. These additives act as activated ester intermediates that are less prone to racemization than other activated species.
-
Avoid Pre-activation: Minimize the time the amino acid spends in its activated state. Add the coupling reagents directly to the mixture of the amino acid and resin (in situ activation) rather than pre-activating for extended periods.
-
Control Temperature: For particularly sensitive couplings, perform the reaction at room temperature or below. Avoid elevated temperatures (e.g., from microwave synthesis) unless necessary for a difficult sequence, and even then, use with caution.
| Reagent Combination | Relative Risk of Racemization | Recommendation |
| DIC / HOBt | Low | A classic, cost-effective method. Can be slow for sterically hindered couplings. |
| HBTU / HOBt / DIPEA | Moderate to High | Widely used, but the presence of DIPEA increases the risk of racemization for sensitive residues[1]. |
| HBTU / HOBt / Collidine | Low to Moderate | Replacing DIPEA with a weaker base significantly reduces racemization risk[2]. |
| HATU / DIPEA | Moderate | More efficient than HBTU but still carries a risk with DIPEA. |
| COMU / Collidine or DIPEA (1 equiv.) | Very Low | Considered a superior modern reagent with high efficiency and low racemization potential[10][11]. |
Table 1. Qualitative comparison of common coupling cocktails and their associated risk of racemization for sensitive amino acids like Serine.
Experimental Protocols
Protocol: Optimized Coupling of Fmoc-Ser(tBu)-OH
This protocol is designed to minimize both dehydration and racemization side reactions.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading)
-
Coupling Reagent: COMU (3 equivalents)
-
Base: sym-collidine (6 equivalents)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform deprotection using 20% 4-methylpiperidine in DMF (2 x 7 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove the deprotection base[4]. Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Solution Preparation:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and COMU (3 eq.) in a minimal amount of DMF.
-
-
Coupling Reaction (in situ activation):
-
To the washed peptide-resin, add the Fmoc-Ser(tBu)-OH/COMU solution.
-
Immediately add sym-collidine (6 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Note: For difficult sequences, the coupling time can be extended, but monitor for side reactions.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress. If the test is negative (no free amine), the coupling is complete.
-
If the coupling is incomplete after 2 hours, a second coupling (recoupling) may be performed.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
-
Proceed to the next cycle of deprotection and coupling.
Figure 3. Workflow for optimized Fmoc-Ser(tBu)-OH coupling.
References
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]
-
Fields, G. B., Lauer-Fields, J. L., & Barany, G. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available from: [Link]
-
Packman, L. C. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 8(12), 679-688. Available from: [Link]
-
Li, W., et al. (2017). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of analytical methods in chemistry, 2017, 9403091. Available from: [Link]
-
Patel, K. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available from: [Link]
-
Janetka, J. W., et al. (2016). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 7(6), 1125-1138. Available from: [Link]
-
Montiel, L., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(2). Available from: [Link]
-
Rose, N. L., et al. (2003). Involvement of Dehydroalanine and Dehydrobutyrine in the Addition of Glutathione to Nisin. Journal of Agricultural and Food Chemistry, 51(10), 3174-3178. Available from: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from: [Link]
-
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190. Available from: [Link]
-
Lukszo, J., et al. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 3(3), 157-164. Available from: [Link]
-
Rose, N. L., et al. (2003). Involvement of dehydroalanine and dehydrobutyrine in the addition of glutathione to nisin. Journal of agricultural and food chemistry, 51(10), 3174-8. Available from: [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(4), 223-41. Available from: [Link]
-
Dölling, R., et al. (1994). Asparagine coupling in Fmoc solid phase peptide synthesis. Peptide research, 7(1), 26-33. Available from: [Link]
-
Wang, C., et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of lipid research, 58(4), 788-796. Available from: [Link]
-
Kolesanova, E. F., et al. (2007). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Journal of Peptide Science, 13(5), 314-319. Available from: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Strategies to Mitigate Aggregation in Peptides Containing Fmoc-Ser(tBu)-OH
Prepared by: Gemini, Senior Application Scientist
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing Fmoc-Ser(tBu)-OH. Our goal is to equip you with the scientific understanding and practical protocols to overcome synthesis challenges, improve crude peptide purity, and ensure the success of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'
This section addresses the fundamental principles behind peptide aggregation and the specific challenges posed by serine-containing sequences.
Q1: What is peptide aggregation during SPPS and why is it a critical problem?
A: Peptide aggregation is the self-association of growing peptide chains attached to the solid-phase resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which fold the peptide chains into highly ordered secondary structures, most notably β-sheets.[1][2] Once formed, these structures render the peptide chains insoluble within the synthesis solvent, causing the resin beads to clump together.
This phenomenon is a major cause of synthesis failure for several reasons:
-
Inaccessibility of Reactive Sites: The aggregated peptide-resin matrix acts as a physical barrier, preventing reagents (activated amino acids, deprotection solutions) from reaching the N-terminus of the growing chain.
-
Incomplete Reactions: This leads to incomplete or failed coupling and deprotection steps, resulting in a high percentage of deletion sequences and truncated by-products.
-
Misleading Monitoring Tests: Standard colorimetric tests like the ninhydrin test can become unreliable, often giving false negative results because the ninhydrin reagent itself cannot access the free amines within the aggregated core.
-
Reduced Yield and Purity: The final product will be a complex mixture that is difficult to purify, leading to a significant loss of the target peptide.
Q2: Why are peptide sequences containing Fmoc-Ser(tBu)-OH particularly prone to aggregation?
A: While no sequence can be definitively predicted to aggregate, certain residues, including serine, are known to increase the risk.[3] The propensity of Fmoc-Ser(tBu)-OH containing peptides to aggregate stems from a combination of factors:
-
Hydrogen Bonding Potential: The peptide backbone itself is rich in hydrogen bond donors (N-H) and acceptors (C=O). Amino acids like Serine, Threonine, and Glutamine, even with side-chain protection, are known to contribute to networks of intra-chain hydrogen bonds that can initiate aggregation.
-
Influence of the tBu Protecting Group: The tert-butyl (tBu) group is bulky and hydrophobic. In sequences that already have a high hydrophobic content, the tBu group can exacerbate aggregation driven by hydrophobic interactions.[4]
-
β-Sheet Propensity: Serine is often found in sequences that have a high propensity to form stable β-sheet structures.[5] These structures are the thermodynamic endpoint of the aggregation process and are extremely stable once formed.[6]
Q3: How can I identify if my peptide is aggregating on the resin during synthesis?
A: Identifying aggregation early is key to salvaging a synthesis. The most common physical and chemical indicators are:
-
Poor Resin Swelling: This is the most telling sign. A well-solvated peptide-resin complex will swell significantly. Aggregation causes the resin to shrink or collapse as the peptide chains stick to each other rather than interacting with the solvent.[3][7] This can be observed visually as a marked decrease in the resin bed volume.
-
Clumping or Static: The resin beads may appear clumpy, sticky, or exhibit significant static, making them difficult to agitate or mix properly.
-
Slow or Incomplete Deprotection: If you are using a UV-Vis detector to monitor Fmoc deprotection, aggregation is often indicated by a broadening and flattening of the piperidine-DBF adduct peak.
-
Failed Coupling Reactions: A persistently positive ninhydrin or TNBS test after a coupling step, especially after a double coupling, points towards an accessibility issue, which is a hallmark of aggregation.
Part 2: Troubleshooting Guide - Implementing the 'How'
This guide provides a structured approach to resolving aggregation issues, from immediate in-synthesis interventions to proactive strategies for difficult sequences.
Issue 1: In-synthesis Aggregation Detected
You observe poor resin swelling or a failed coupling mid-synthesis. The following interventions can be attempted immediately to disrupt the aggregates and rescue the synthesis.
The standard solvent, N,N-Dimethylformamide (DMF), may not be sufficient to solvate aggregating sequences. Switching to more effective solvents can break up the secondary structures.
-
N-Methyl-2-pyrrolidone (NMP): NMP has a higher boiling point and is generally a better solvent for protected peptides than DMF.[8] Often, a simple switch to NMP for all washing and reaction steps is sufficient.
-
"Magic Mixture": This is a powerful chaotropic solvent system composed of DCM/DMF/NMP (1:1:1 v/v/v).[8] It is highly effective at disrupting hydrogen-bonded aggregates. For very difficult sequences, adding a small percentage (e.g., 5%) of a protic solvent like methanol can further enhance solvation.
-
Incorporate Chaotropic Salts: Adding salts like LiCl (e.g., 0.5 M) to the DMF can help disrupt β-sheet structures, although this can sometimes interfere with coupling efficiency and should be used judiciously.
Increasing the temperature provides the kinetic energy needed to break intermolecular hydrogen bonds and can significantly speed up reaction rates for both coupling and deprotection.[9]
| Temperature | Typical Coupling Time | Typical Deprotection Time | Notes |
| Room Temp (~25°C) | 45-60 min | 10-20 min | Standard conditions, may be insufficient for difficult sequences. |
| 50-60°C | 10-15 min | 3-5 min | Good starting point for elevated temperature synthesis. |
| 75°C | 5 min | 1-2 min | Highly effective for disrupting aggregation and speeding up synthesis.[9] |
Caution: High temperatures can increase the risk of side reactions like racemization, especially at Cysteine, Histidine, and Aspartic Acid residues. Use pre-activated amino acids and minimize pre-activation times.
Issue 2: Proactively Designing a Synthesis for a Known 'Difficult' Sequence
If a sequence is known to be aggregation-prone (e.g., long, hydrophobic, rich in Ser/Thr/Gln), a proactive strategy is far more effective than a reactive one.
This is one of the most powerful and widely used methods to prevent aggregation. Pseudoproline dipeptides introduce a temporary "kink" into the peptide backbone, disrupting the extended conformation required for β-sheet formation.
-
Mechanism: An Fmoc-Xaa-Ser(Ψ(Me,Me)pro) -OH dipeptide is incorporated at the site of the Ser residue. The oxazolidine ring structure forces a cis-amide bond, acting as a "structure-breaker".
-
Reversibility: The native Ser residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage step.
-
Placement: For maximum effect, pseudoprolines should be introduced approximately every 6-10 residues within the aggregation-prone region of the peptide.
Another effective strategy is to temporarily protect the amide backbone itself. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose.[10][11]
-
Mechanism: By attaching a protecting group to the amide nitrogen, you physically block its ability to act as a hydrogen bond donor, which is essential for β-sheet formation.[11]
-
Application: These are often incorporated as dipeptides, such as Fmoc-AA-(Dmb)Gly-OH, which can be inserted strategically into the sequence.
-
Reversibility: Like pseudoprolines, the Dmb/Hmb groups are cleaved by TFA during final deprotection.
-
Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, sterically hindering their ability to interact and aggregate.[12]
-
PEG-based Resins: Resins like NovaSyn® TGR or PEGA have a polyethylene glycol matrix that helps to solvate the growing peptide chain, improving synthetic outcomes for difficult sequences.
-
Alternative Side-Chain Protection: In some cases, substituting Ser(tBu) with the more sterically bulky Ser(Trt) can alter the aggregation properties of the peptide and improve solvation.
Part 3: Detailed Protocols & Methodologies
Protocol A: Procedure for Incorporating a Pseudoproline Dipeptide
-
Selection: Identify the Ser residue in your sequence where you want to introduce the structure-breaking kink. Purchase the corresponding dipeptide, e.g., Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH.
-
Synthesis Step: When the synthesis reaches the point of adding the dipeptide, proceed as you would for a single amino acid.
-
Activation: Pre-activate the Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH dipeptide (1.5 to 2 equivalents relative to resin loading) with your preferred coupling reagent (e.g., HATU, HBTU) and base (e.g., DIPEA) for 3-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for at least 2 hours. Dipeptide couplings are often slower than single amino acid couplings.
-
Monitoring: After 2 hours, perform a ninhydrin test to confirm completion. If the test is positive, allow the reaction to proceed longer or perform a second coupling.
-
Continuation: Once coupling is complete, proceed with the standard deprotection and subsequent coupling cycles for the rest of your sequence.
-
Final Cleavage: The oxazolidine ring will be cleaved simultaneously with all other side-chain protecting groups during the final TFA cleavage cocktail treatment, yielding the native serine residue.
Protocol B: Monitoring Resin Swelling
This simple, qualitative test is a powerful diagnostic tool for aggregation.
-
Establish a Baseline: After coupling the first amino acid to the resin, wash thoroughly with DMF. Transfer a small sample (~10-20 mg) to a 1 mL graduated syringe or a small graduated cylinder. Add 0.5 mL of DMF and record the swollen resin volume. This is your V_max.
-
Periodic Checks: At key points during the synthesis (e.g., every 5 residues, or when you suspect a problem), take another small sample of the peptide-resin.
-
Measure Volume: Add the same volume of DMF (0.5 mL) and record the new swollen volume (V_current).
-
Interpretation:
-
V_current ≈ V_max: The peptide-resin is well-solvated; aggregation is not a significant issue.
-
V_current < 0.75 * V_max: The resin is beginning to collapse. Aggregation is occurring. It is time to implement an intervention strategy (e.g., switch to NMP, use elevated temperature).
-
V_current < 0.5 * V_max: Severe aggregation has occurred. The synthesis is at high risk of failure.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. Retrieved from [Link]
-
Auer, S., et al. (2009). Effect of β-sheet propensity on peptide aggregation. AIP Publishing. Retrieved from [Link]
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health. Retrieved from [Link]
-
Gellman, S. H. (2010). Exploring β-Sheet Structure and Interactions with Chemical Model Systems. National Institutes of Health. Retrieved from [Link]
-
Max Planck Institute of Colloids and Interfaces. (n.d.). β-sheet forming Peptides. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Retrieved from [Link]
-
Bedford, J., et al. (1994). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. PubMed. Retrieved from [Link]
-
Dong, H., et al. (2011). Role of Sheet-Edge Interactions in β-sheet Self-Assembling Peptide Hydrogels. ACS Publications. Retrieved from [Link]
-
Iadanza, M. G., et al. (2018). Structure and Aggregation Mechanisms in Amyloids. PubMed Central. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequence-dependent aggregation leads to "difficult couplings". Retrieved from [Link]
-
Daggett, V. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. PNAS. Retrieved from [Link]
-
Hilbich, C., et al. (1991). Aggregation and secondary structure of synthetic amyloid beta A4 peptides of Alzheimer's disease. PubMed. Retrieved from [Link]
Sources
- 1. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Aggregation and secondary structure of synthetic amyloid beta A4 peptides of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csbio.com [csbio.com]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Strategies to avoid β-elimination of serine during Fmoc deprotection
Topic: Strategies to Avoid β-Elimination of Serine During Fmoc Deprotection
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stability of serine residues during solid-phase peptide synthesis (SPPS). Here, we provide in-depth FAQs, troubleshooting advice, and validated protocols to diagnose and prevent β-elimination, a common side reaction that leads to the formation of dehydroalanine (Dha) and subsequent product-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is β-elimination of serine and why does it occur during Fmoc deprotection?
A1: β-elimination is a chemical side reaction that affects amino acids with electron-withdrawing groups on their β-carbon, such as O-protected serine (Ser), threonine (Thr), and cysteine (Cys).[1] During the Fmoc deprotection step in SPPS, a basic reagent (typically 20% piperidine in DMF) is used to remove the N-terminal Fmoc protecting group.[2] This process proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[3][4]
The basic conditions required for Fmoc removal can also inadvertently abstract the acidic proton from the α-carbon of a protected serine residue. This generates a carbanion intermediate, which then rapidly eliminates the side-chain protecting group (e.g., tert-butyl), resulting in the formation of a dehydroalanine (Dha) residue within the peptide sequence. This unsaturated residue is highly reactive and can lead to undesired adducts, such as the addition of piperidine, leading to chain termination or difficult-to-remove impurities.[1]
Visualizing the Mechanism
The following diagram illustrates the base-catalyzed β-elimination of a protected serine residue, leading to the formation of dehydroalanine (Dha).
Caption: Troubleshooting β-Elimination of Serine.
Preventative Strategies & Protocols
The most effective approach is to prevent β-elimination from occurring in the first place. This involves modifying the standard Fmoc deprotection conditions.
Strategy 1: Employ a Weaker Base
The high basicity of piperidine is a primary driver of the side reaction. Replacing it with a weaker base can significantly reduce the rate of proton abstraction from the α-carbon while still being effective for Fmoc removal.
| Base | Typical Concentration | pKa (Conjugate Acid) | Key Characteristics & Recommendations |
| Piperidine | 20% in DMF/NMP | ~11.1 | Standard/Default. Highly efficient but poses the highest risk for β-elimination. |
| Piperazine | 20-40% in DMF/NMP | ~9.7 | Recommended Alternative. Less basic than piperidine, significantly reducing β-elimination risk. May require slightly longer deprotection times. [5] |
| 4-Methylpiperidine | 20% in DMF/NMP | ~11.2 | Direct Replacement. Similar basicity to piperidine but is not a controlled substance in many jurisdictions, offering a logistical advantage. [6]Performance against β-elimination is comparable to piperidine. |
| Pyrrolidine | 20% in greener solvents (e.g., 2-MeTHF) | ~11.3 | An effective alternative, particularly explored in green chemistry protocols. [3] |
| DBN/DBU (Low Conc.) | 2% DBN or DBU + 2% Piperidine in DMF | ~13.5 | For Difficult Sequences. Use a low concentration of a strong, non-nucleophilic base (DBN or DBU) to break up aggregation, combined with a low concentration of piperidine to act as a scavenger for the dibenzofulvene byproduct. [7] |
Protocol: Modified Fmoc Deprotection Using Piperazine
This protocol is recommended for synthesizing peptides containing one or more serine residues where β-elimination is a concern.
Reagents & Materials:
-
Peptide-resin synthesized up to the serine residue
-
Piperazine (Anhydrous)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for manual or automated SPPS
Procedure:
-
Prepare the Deprotection Reagent:
-
Prepare a 20% (v/v) solution of piperazine in DMF. For example, add 20 mL of liquid piperazine to 80 mL of DMF.
-
Ensure the solution is homogenous. This reagent is less stable than the piperidine solution and should ideally be prepared fresh daily.
-
-
Resin Swelling and Washing:
-
After the coupling of the amino acid preceding serine, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.
-
-
Fmoc Deprotection:
-
Add the 20% piperazine/DMF solution to the peptide-resin.
-
Allow the reaction to proceed for 5 minutes. Agitate the resin gently during this time.
-
Drain the reaction vessel.
-
Add a fresh portion of the 20% piperazine/DMF solution.
-
Allow the second deprotection step to proceed for 10-15 minutes.
-
Scientist's Note: The two-step deprotection ensures complete removal of the Fmoc group, which can be slightly slower with the less basic piperazine. The progress of the deprotection can be monitored by taking a small aliquot of the solution and measuring its UV absorbance; the piperazine-dibenzofulvene adduct has a characteristic absorbance maximum.
-
-
Post-Deprotection Wash:
-
Drain the deprotection solution.
-
Wash the peptide-resin extensively with DMF (5-7 x 1 min) to completely remove all traces of piperazine and the dibenzofulvene adduct.
-
-
Proceed to Next Coupling:
-
The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid.
-
By implementing these informed strategies and protocols, researchers can effectively mitigate the risk of serine β-elimination, leading to higher purity of the target peptide and a more robust and reliable synthesis process.
References
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC Technical Support. [Link]
-
Jad, Y. E., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec Technical Support. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
-
Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTEC Technical Support. [Link]
-
Bushey, J. M., et al. (2009). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. International Journal of Mass Spectrometry. [Link]
-
Galande, A. A., et al. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
AAPPTEC. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from AAPPTEC Technical Support. [Link]
-
Dadgar, A., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Journal of Environmental Health and Sustainable Development. [Link]
-
Bernardes, G. J., et al. (2010). Methods for converting cysteine to dehydroalanine on peptides and proteins. Nature Protocols. [Link]
-
ResearchGate. (n.d.). Dehydroalanine formation through a-elimination mechanism. Retrieved from ResearchGate. [Link]
-
Carpino, L. A. (n.d.). Strategies for Peptide Synthesis: An Overview. Retrieved from a lecture slide compilation. [Link]
-
Subirós-Funosas, R., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry. [Link]
-
ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from ResearchGate. [Link]
-
Warren, J. D., et al. (2004). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Springer Nature Experiments. [Link]
-
Bartone, N. A., et al. (1991). Determination of dehydroalanine residues in proteins and peptides: an improved method. Journal of Protein Chemistry. [Link]
-
ResearchGate. (2022). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (2023). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Retrieved from Taylor & Francis Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. tandfonline.com [tandfonline.com]
Navigating O-Sulfonation of Serine in Fmoc SPPS: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering O-sulfonation of serine, a vexing side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Here, we dissect the issue from its chemical roots to practical troubleshooting, providing you with the expertise to mitigate and manage this unwanted modification.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What is O-sulfonation of serine and why is it a problem in Fmoc SPPS?
A1: O-sulfonation is the covalent attachment of a sulfonyl group (-SO₃) to the hydroxyl side chain of a serine (or threonine) residue. This results in a mass increase of +80 Da on the modified amino acid. In the context of synthetic peptides, this modification is typically undesirable as it alters the peptide's chemical properties, including its charge, and can significantly impact its biological activity and structural integrity. It represents a significant purification challenge, as the sulfonated peptide often co-elutes with the target peptide in reverse-phase HPLC.
Q2: What is the primary cause of serine O-sulfonation during Fmoc SPPS?
A2: The most common culprit is the final cleavage and deprotection step, particularly when using sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1] During treatment with strong acids like trifluoroacetic acid (TFA), these protecting groups are cleaved, generating reactive sulfonyl cation intermediates.[2] These electrophilic species can then be attacked by nucleophilic side chains, with the hydroxyl group of serine being a susceptible target.
Q3: How can I detect O-sulfonation in my crude peptide?
A3: The primary method for detecting O-sulfonation is mass spectrometry (MS). You will observe a peak corresponding to the mass of your target peptide plus 80 Da (or multiples of 80 if multiple serine residues are sulfonated).
During tandem mass spectrometry (MS/MS) analysis for peptide sequencing, O-sulfonated serine residues exhibit a characteristic neutral loss of 80 Da (SO₃). This is a key diagnostic feature that helps to differentiate it from other modifications of a similar mass, such as phosphorylation (+80 Da). While phosphorylation typically shows a neutral loss of 98 Da (H₃PO₄), this can sometimes be less prominent, making careful spectral interpretation crucial.[3]
Table 1: Mass Spectrometry Signatures of Serine Modifications
| Modification | Mass Shift (Da) | Characteristic Neutral Loss in MS/MS (Da) |
| O-sulfonation | +80.0 | 80 (SO₃) |
| Phosphorylation | +79.9 | 98 (H₃PO₄) |
Section 2: The Underlying Chemistry - A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount to devising effective preventative strategies. The O-sulfonation of serine during TFA cleavage is a classic case of electrophilic attack on a vulnerable nucleophile.
The Genesis of the Reactive Species:
During the acid-catalyzed cleavage of Pbf or Pmc protecting groups from arginine, the sulfonyl group is released, not as a stable anion, but as a highly reactive electrophilic species, likely a protonated sulfur trioxide or a related sulfonyl cation.
Figure 1. Simplified workflow of Pbf deprotection leading to serine O-sulfonation.
The Attack on Serine:
The free hydroxyl group of a serine residue in the peptide chain acts as a nucleophile, attacking the electrophilic sulfur atom of the reactive sulfonyl species. This results in the formation of a stable sulfate ester, the O-sulfonated serine.
Section 3: Troubleshooting Guide - Prevention and Mitigation
The most effective strategy for dealing with O-sulfonation is to prevent its formation in the first place. This involves careful consideration of your cleavage cocktail and reaction conditions.
Problem: My mass spectrum shows a significant +80 Da peak for my serine-containing peptide.
Solution 1: Optimize Your Cleavage Cocktail with Scavengers
Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" reactive cationic species before they can modify the peptide. For preventing O-sulfonation, scavengers that can effectively quench the reactive sulfonyl species are essential.
-
Thiol-based Scavengers: Ethanedithiol (EDT) is a commonly used and effective scavenger for this purpose.
-
Aromatic Scavengers: Thioanisole and thiocresol are also highly recommended for suppressing sulfonation.[4]
-
Silanes: Triisopropylsilane (TIS) is a good general scavenger for carbocations and can be part of an effective cocktail.[5]
Table 2: Recommended Cleavage Cocktails to Minimize O-Sulfonation
| Reagent Cocktail | Composition (v/v) | Comments |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with sensitive residues, including those prone to sulfonation.[4] |
| TFA/TIS/EDT/H₂O | TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5) | A good starting point for peptides containing Arg(Pbf/Pmc) and Ser/Thr. |
| TMSBr-based Cleavage | TMSBr / EDT / m-cresol / Thioanisole in TFA | For particularly difficult cases, cleavage with trimethylsilyl bromide (TMSBr) has been shown to completely suppress sulfonation by-products.[6] This is a more specialized procedure and should be used with appropriate caution. |
Solution 2: Control Your Cleavage Conditions
-
Temperature: Perform the cleavage at room temperature. Elevated temperatures can accelerate side reactions, including sulfonation.[7]
-
Time: While complete deprotection of multiple Arg(Pbf) residues may require longer cleavage times, prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions.[8] Aim for the shortest time necessary for complete deprotection, typically 2-3 hours. It is advisable to perform a time-course study on a small scale to optimize the cleavage duration for your specific peptide.
Problem: O-sulfonation has already occurred. Can it be reversed?
Solution: Post-Cleavage Basic Treatment for Desulfonation
Yes, in many cases, O-sulfonation of serine can be reversed through a base-catalyzed β-elimination reaction. This process converts the O-sulfonated serine into a dehydroalanine (Dha) residue, which has a mass of -18 Da relative to serine. While this does not restore the original serine, it removes the +80 Da modification and can be a useful strategy if the resulting Dha-containing peptide is acceptable for your application. A common laboratory base, piperidine, can be used for this purpose.
Experimental Protocol: Piperidine-Mediated Desulfonation
-
Dissolve the Crude Peptide: After cleavage and precipitation, dissolve the crude peptide containing the O-sulfonated species in a suitable solvent. A mixture of water and an organic solvent like acetonitrile or isopropanol is a good starting point.
-
Add Piperidine: Add piperidine to the peptide solution to a final concentration of 10-20% (v/v).
-
Incubate: Gently agitate the solution at room temperature. Monitor the reaction progress by LC-MS at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within a few hours.
-
Quench and Purify: Once the reaction is complete (as determined by the disappearance of the +80 Da peak and the appearance of the -18 Da peak relative to the native peptide), the piperidine can be removed by lyophilization or evaporation under reduced pressure. The resulting peptide mixture can then be purified by reverse-phase HPLC.
Figure 2. Reversal of O-sulfonation via base-catalyzed β-elimination.
Section 4: Concluding Remarks
O-sulfonation of serine is a manageable side reaction in Fmoc SPPS. By understanding its chemical basis, employing optimized cleavage cocktails with appropriate scavengers, and controlling reaction conditions, its occurrence can be significantly minimized. In instances where it does occur, post-cleavage basic treatment offers a viable method for its removal, albeit with the formation of a dehydroalanine residue.
We trust this guide will serve as a valuable resource in your peptide synthesis endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical support team.
References
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (2007). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
-
ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Medzihradszky, K. F., et al. (2004). O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes. Molecular & Cellular Proteomics, 3(5), 429–440.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
- Yu, Y., et al. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins.
-
eScholarship.org. (n.d.). Conformational-restriction of peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on cleavage. Retrieved from [Link]
-
IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]
-
ResearchGate. (n.d.). Combination of β-elimination and liquid chromatography/quadrupole time-of-flight mass spectrometry for the determination of O-glycosylation sites. Retrieved from [Link]
-
PubMed. (2009). Combination of beta-elimination and liquid chromatography/quadrupole time-of-flight mass spectrometry for the determination of O-glycosylation sites. Retrieved from [Link]
-
PubMed. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Retrieved from [Link]
-
PubMed. (2001). Beta-elimination for release of O-GalNAc-linked oligosaccharides from glycoproteins and glycopeptides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]
-
bioRxiv. (2022). Established Sulfopeptide Tandem Mass Spectrometry Behavior and Sulfotransferase Assays Refute Tyrosine Sulfation as a Histone Ma. Retrieved from [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
-
NIH. (2020). A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi. Retrieved from [Link]
-
YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
-
NIH. (2007). Sulfonation and Phosphorylation of Regions of the Dioxin Receptor Susceptible to Methionine Modifications. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. med.stanford.edu [med.stanford.edu]
- 4. peptide.com [peptide.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis & Purification of Fmoc-Ser(tBu)-OH
Welcome to the technical support guide for the synthesis and purification of Nα-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH). The exceptional purity of this amino acid derivative is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides and therapeutic proteins.[1] Even minor impurities can lead to the formation of deletion sequences, truncated peptides, and products with compromised biological activity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you overcome common challenges in obtaining high-purity Fmoc-Ser(tBu)-OH.
Troubleshooting Guide: Isolating & Eliminating Key Byproducts
This section addresses specific purity issues you may encounter during the synthesis and workup of Fmoc-Ser(tBu)-OH. Each entry details the problem, explains the underlying chemical mechanism, and provides actionable protocols for both prevention and remediation.
Issue 1: Presence of a Dehydroalanine Derivative Impurity
Q: My HPLC analysis shows a significant impurity peak, and NMR suggests the loss of the tert-butyl group. What is this byproduct, and how can I eliminate it?
A: This is a classic case of β-elimination , a common side reaction for protected serine and threonine derivatives. The byproduct is N-Fmoc-dehydroalanine. This occurs when the acidic α-proton is abstracted by a base, leading to the elimination of the tert-butoxy group to form a reactive dehydroalanine intermediate.
Root Cause Analysis: The primary driver for this side reaction is exposure to excessive base, particularly at elevated temperatures, during either the synthesis (introduction of the Fmoc group) or the aqueous workup.
Mechanism of β-Elimination: The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the proton on the α-carbon, forming a carbanion. This intermediate then expels the tert-butoxy leaving group to form the more stable, conjugated dehydroalanine derivative.
Caption: Mechanism of base-induced byproduct formation.
Prevention & Remediation Protocol:
Prevention During Synthesis:
-
Temperature Control: Maintain strict temperature control (0-5 °C) during the addition of base (e.g., sodium bicarbonate, sodium carbonate) for the Fmoc protection step.
-
pH Management: During the aqueous workup, carefully adjust the pH. Do not exceed pH 9. Use a milder base like a saturated solution of sodium bicarbonate for pH adjustments instead of stronger bases like sodium hydroxide.
Remediation via Purification (Crystallization): If the byproduct has already formed, it can often be removed by careful crystallization, as its polarity and solubility differ from the desired product.
-
Dissolution: Dissolve the crude Fmoc-Ser(tBu)-OH product in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane (DCM). Gentle warming may be necessary.
-
Anti-Solvent Addition: Slowly add a non-polar anti-solvent, such as hexane or heptane, with vigorous stirring until the solution becomes persistently cloudy.
-
Crystallization: Allow the mixture to stand at room temperature for several hours, then transfer to a refrigerator (4 °C) to facilitate complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.
-
Purity Check: Analyze the purity of the crystals by HPLC. A second recrystallization may be necessary to achieve >99.5% purity.
Issue 2: Detection of the D-Isomer (Racemization)
Q: My chiral HPLC analysis indicates the presence of Fmoc-D-Ser(tBu)-OH in my product lot. What causes this loss of stereochemical integrity?
A: The presence of the D-isomer is due to racemization , which can occur during the activation of the carboxylic acid, a step often performed when preparing the amino acid for peptide coupling.[2][3] While this is more of a concern during peptide synthesis itself, certain conditions during the initial Fmoc-Ser(tBu)-OH synthesis or subsequent handling can also lead to epimerization.[2][3]
Root Cause Analysis: Racemization of Nα-urethane protected amino acids happens via the formation of a planar 5(4H)-oxazolone intermediate.[2] This is particularly problematic under conditions involving strong activating agents and excess organic bases.[2] For instance, the use of diisopropylethylamine (DIPEA) has been shown to induce racemization in Fmoc-Ser(tBu)-OH.[2]
Mechanism of Racemization via Oxazolone Formation:
Caption: Racemization proceeds via a planar intermediate.
Prevention & Control Strategies:
-
Choice of Base: When this amino acid is used in subsequent coupling reactions, avoid excess amounts of bases like DIPEA. Consider using a sterically hindered base like 2,4,6-collidine as a substitute.[2]
-
Use of Additives: During carboxyl group activation for peptide coupling, always include racemization-suppressing additives. The most common is 1-hydroxybenzotriazole (HOBt), but its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is even more effective at preventing racemization.[2]
-
Chiral Purity Analysis: Routinely verify the enantiomeric purity of your synthesized Fmoc-Ser(tBu)-OH using a validated chiral HPLC method. This ensures the quality of the starting material before it is used in critical peptide synthesis.[1]
Recommended Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1)[1] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 265 nm |
| Temperature | Ambient |
Note: Conditions may need optimization based on the specific column and HPLC system used.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the crystallization of Fmoc-Ser(tBu)-OH?
A common and effective solvent system is Ethyl Acetate / Hexane. Dichloromethane / Heptane is also a viable alternative. The key is to dissolve the compound in a minimal amount of the more polar "solvent" and then slowly add the non-polar "anti-solvent" to induce precipitation of the pure product.
Q2: How can I confirm the identity and purity of my final product?
A multi-pronged analytical approach is recommended:
-
HPLC: To determine chemical purity and quantify byproducts.
-
Chiral HPLC: To confirm enantiomeric purity and rule out racemization.[1][4]
-
Mass Spectrometry (MS): To confirm the molecular weight (383.44 g/mol ).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence of residual solvents or starting materials.
Q3: What are the ideal storage conditions for Fmoc-Ser(tBu)-OH?
To ensure long-term stability, the product should be stored in a tightly sealed container, protected from light and moisture, at low temperatures. For long-term storage, -20°C is recommended.[5]
Q4: Can I use Fmoc-Ser(tBu)-OH directly after synthesis, or is purification always necessary?
Purification is almost always necessary. The synthesis of Fmoc-protected amino acids rarely yields a product of sufficient purity (>99.5%) for direct use in SPPS. The removal of inorganic salts, residual reagents, and organic byproducts through extraction and crystallization is a critical step to prevent downstream failures in peptide synthesis.
General Synthesis & Purification Workflow
Caption: Standard workflow for Fmoc-Ser(tBu)-OH synthesis.
References
- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-27). Academic Press.
-
ChemRxiv. (2021). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved from [Link]
-
ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (1990). EP0376218B1 - Racemization free attachment of amino acids to solid phase.
-
PubMed. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]
-
PubMed. (2014). Enhanced formation of disinfection byproducts in shale gas wastewater-impacted drinking water supplies. Retrieved from [Link]
Sources
Validation & Comparative
Mass spectrometry characterization of serine-containing peptides
An In-Depth Guide to the Mass Spectrometry Characterization of Serine-Containing Peptides
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. Serine, and its phosphorylated form, phosphoserine (pSer), are central to cellular signaling, protein function, and disease pathology. However, their analysis by mass spectrometry (MS) presents unique challenges that can obscure vital structural information. This guide provides an in-depth comparison of modern MS fragmentation techniques, offering field-proven insights and detailed protocols to enable robust and confident characterization of serine-containing peptides.
The Core Challenge: The Lability of the Serine Side Chain
The primary obstacle in the tandem mass spectrometry (MS/MS) analysis of serine-containing peptides is the inherent instability of the side chain, particularly when phosphorylated. During vibrational excitation-based fragmentation methods like Collision-Induced Dissociation (CID), the peptide backbone is meant to fragment to produce informative b- and y-ions for sequence determination.[1][2][3] However, with phosphoserine (and to a lesser extent, phosphothreonine), a lower-energy pathway is often favored: the neutral loss of phosphoric acid (H₃PO₄), a mass change of -98 Da.[4][5][6]
This facile neutral loss is problematic for two critical reasons:
-
Suppression of Backbone Fragmentation: The energy directed into the peptide ion is consumed by the neutral loss event, leaving insufficient energy to induce the backbone cleavages required for sequencing. This results in a spectrum dominated by the precursor ion minus 98 Da, with few informative sequence ions.[6][7]
-
Loss of PTM Localization: The loss of the phosphate group makes it impossible to pinpoint which serine (or threonine) residue in the peptide was originally modified, a critical piece of information for understanding protein regulation.[5]
The diagram below illustrates this dominant and problematic fragmentation pathway for phosphoserine peptides under low-energy CID.
Caption: The CID fragmentation pathway of a phosphoserine (pSer) peptide.
A Comparative Guide to Fragmentation Techniques
The choice of fragmentation method is the single most important parameter for successfully characterizing serine-containing peptides. Each technique imparts energy to the precursor ion differently, leading to distinct fragmentation patterns. The ideal method minimizes neutral loss while maximizing backbone cleavage.
| Technique | Fragmentation Mechanism | Primary Fragment Ions | Phosphate Retention | Key Advantage for pSer Peptides | Key Disadvantage for pSer Peptides |
| CID | Low-energy collisions with inert gas (slow heating).[8] | b, y | Poor | Widely available and fast. | Dominated by neutral loss of H₃PO₄, poor sequence coverage, and loss of PTM site information.[6] |
| HCD | Higher-energy collisions in a dedicated cell (fast heating).[8][9] | b, y (often with a-ions) | Moderate | Higher energy promotes more backbone fragmentation than CID; better for reporter ion quantification (e.g., TMT).[8][10] | Significant neutral loss still occurs, though often less severe than with ion-trap CID. |
| ETD/ECD | Electron transfer/capture creates radical ions, inducing non-ergodic fragmentation.[8] | c, z | Excellent | Cleaves the N-Cα backbone bond, preserving labile PTMs like phosphorylation.[8][11] Ideal for localizing the phosphosite. | Inefficient for peptides with low charge states (z < 3); slower scan speeds can reduce the number of identified peptides.[8][11] |
| EThcD | A dual fragmentation method combining ETD with subsequent HCD activation of fragments.[12][13] | c, z and b, y | Excellent | Combines the benefits of ETD (PTM preservation) and HCD (rich backbone fragmentation), providing comprehensive sequence coverage even for low-charge precursors.[11][14][15] | Slower scan speed than HCD alone; requires specialized instrumentation. |
| UVPD | Absorption of high-energy UV photons (193 nm or 213 nm) induces rapid, extensive fragmentation.[9][16] | a, b, x, y (and others) | Very Good | Provides extensive fragmentation and high sequence coverage while retaining the phosphate group well.[17][18][19][20] | Can produce complex spectra; requires a specialized laser-equipped mass spectrometer. |
Expert Recommendation: For unambiguous phosphosite localization on serine residues, electron-based fragmentation methods are superior. EThcD represents the current gold standard, as it effectively fragments the most common doubly-charged tryptic peptides while preserving the modification.[11] When EThcD is not available, a data-dependent approach that triggers an ETD scan upon detection of a neutral loss in a CID/HCD survey scan is a powerful alternative.[12] UVPD is an excellent, emerging alternative that provides rich fragmentation data.[18][19]
Experimental Workflows & Protocols
A robust experimental design is crucial for reliable results. The following sections detail a standard sample preparation protocol and a recommended data acquisition strategy.
Protocol 1: Standard Bottom-Up Sample Preparation for Protein Digest
This protocol outlines a universally applicable method for digesting proteins into peptides suitable for LC-MS/MS analysis.
Methodology:
-
Protein Solubilization:
-
Reduction and Alkylation:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate the free cysteine residues, preventing disulfide bonds from reforming.
-
-
Protein Cleanup and Digestion (S-Trap™ Method):
-
Acidify the protein lysate by adding 12% phosphoric acid to a final concentration of 1.2%.[22]
-
Add S-Trap™ binding buffer (90% methanol, 100 mM TEAB, pH ~7.1) to the sample.
-
Load the mixture onto an S-Trap™ micro column and centrifuge to trap the proteins on the filter while contaminants are washed away.
-
Perform on-filter digestion by adding sequencing-grade trypsin (at a 1:20 enzyme-to-protein ratio) and incubate at 37°C for 4 hours or overnight.[23]
-
-
Peptide Elution and Desalting:
-
Elute the digested peptides from the S-Trap™ column using a series of buffers (e.g., 50 mM TEAB, 0.2% Formic Acid, and 50% Acetonitrile/0.2% Formic Acid).
-
Combine the eluates, dry the peptides in a vacuum centrifuge, and perform final cleanup using a C18 solid-phase extraction (SPE) tip to remove residual salts and detergents before LC-MS/MS analysis.
-
Workflow 2: Intelligent Data Acquisition for Phosphopeptide Characterization
This workflow utilizes a data-dependent acquisition (DDA) strategy to selectively apply the optimal fragmentation technique for phosphopeptides within a complex mixture.
Caption: Data-dependent workflow for improved phosphopeptide analysis.
Causality of Experimental Choices:
-
The initial HCD scan is fast and provides excellent data for non-modified peptides, maximizing overall peptide identifications.[10]
-
The real-time neutral loss check acts as a specific filter for potential phosphoserine/threonine peptides.[24] The detection of a mass loss of 98 Da (for z=1), 49 Da (for z=2), or 32.7 Da (for z=3) from the precursor ion is a strong indicator of a phosphopeptide.[4][24]
-
Triggering a high-resolution EThcD scan only for these candidates uses the slower, more specialized method precisely where it is most needed, ensuring the labile phosphate group is retained and the modification site is correctly identified without compromising the speed of the overall analysis.[12][13]
References
-
Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Reinhold, M. I., & Tabb, D. L. (n.d.). Limitations of mass spectrometry-based peptidomic approaches. PMC - NIH. [Link]
-
Mertins, P., Udeshi, N. D., Clauser, K. R., Mani, D. R., Patel, J., Tyanova, S., ... & Carr, S. A. (n.d.). Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. PMC - NIH. [Link]
-
Hjernø, K., & Højrup, P. (n.d.). Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis. SpringerLink. [Link]
-
Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. PubMed. [Link]
-
Shaw, J. B., Li, W., Holden, D. D., Zhang, Y., Griep-Raming, J., Fellers, R. T., ... & Brodbelt, J. S. (n.d.). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. PMC - NIH. [Link]
-
Kettenbach, A. N., Schweppe, D. K., Faherty, B. K., Pechen, K., & Gerber, S. A. (2017). Unambiguous Identification of Serine and Threonine Pyrophosphorylation Using Neutral-Loss-Triggered Electron-Transfer/Higher-Energy Collision Dissociation. PubMed. [Link]
-
ResearchGate. (n.d.). CID-and HCD-type fragmentation for phosphotyrosine antibody-enriched peptides. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Wojtkiewicz, A. M., Szulc, L. M., & Gundry, R. L. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. PMC - NIH. [Link]
-
Thiageswaran, S. (2025). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Separation Science. [Link]
-
Frese, C. K., Mozafari, H., Altelaar, A. F. M., & Heck, A. J. R. (n.d.). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). ACS Publications. [Link]
-
DeGnore, J. P., & Qin, J. (1998). Neutral loss-based phosphopeptide recognition: a collection of caveats. PubMed. [Link]
-
Kertész, V., & Van Stipdonk, M. (n.d.). Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry. ACS Publications. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
CuriRx. (n.d.). Peptide Mapping Challenges. [Link]
-
Asakawa, D., Iwamoto, S., & Takayama, M. (n.d.). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. PMC - NIH. [Link]
-
ResearchGate. (n.d.). (PDF) Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. [Link]
-
Laskin, J., & Wysocki, V. H. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. ACS Publications. [Link]
-
ResearchGate. (n.d.). EThcD spectra of model peptides. [Link]
-
Sci-Hub. (n.d.). 193 nm Ultraviolet Photodissociation Mass Spectrometry for Phosphopeptide Characterization in the Positive and Negative Ion Modes. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
-
ACS Publications. (2017). Unambiguous Identification of Serine and Threonine Pyrophosphorylation Using Neutral-Loss-Triggered Electron- Transfer/Higher-Energy Collision Dissociation. [Link]
-
Ma, B. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. arXiv. [Link]
-
PubMed Central. (n.d.). Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation. [Link]
-
Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. [Link]
-
ACS Publications. (n.d.). Multimodal Tandem Mass Spectrometry Techniques for the Analysis of Phosphopeptides. [Link]
-
Pearson. (2022). Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
CDC Stacks. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. [Link]
-
Penkert, M., et al. (2019). Electron Transfer/Higher Energy Collisional Dissociation of Doubly Charged Peptide Ions: Identification of Labile Protein Phosphorylations. PubMed. [Link]
-
ACS Publications. (n.d.). Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]
-
Royal Society of Chemistry. (2023). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. [Link]
-
PubMed Central. (n.d.). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. [Link]
-
SpringerLink. (n.d.). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. [Link]
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02909C [pubs.rsc.org]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electron Transfer/Higher Energy Collisional Dissociation of Doubly Charged Peptide Ions: Identification of Labile Protein Phosphorylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unambiguous Identification of Serine and Threonine Pyrophosphorylation Using Neutral-Loss-Triggered Electron-Transfer/Higher-Energy Collision Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
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- 17. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sci-Hub. 193 nm Ultraviolet Photodissociation Mass Spectrometry for Phosphopeptide Characterization in the Positive and Negative Ion Modes / Journal of Proteome Research, 2016 [sci-hub.box]
- 20. pubs.acs.org [pubs.acs.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
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- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Comparative Performance of Fmoc-Ser(tBu)-OH Across Common Resin Types: A Guide for Peptide Synthesis Professionals
Abstract
The strategic incorporation of serine residues is a frequent necessity in the design of therapeutic and research peptides. The choice of the solid support, or resin, is a critical parameter that dictates the efficiency, purity, and overall success of Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth comparison of the performance of Nα-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a cornerstone building block, on three widely-used resin types: Wang, 2-Chlorotrityl Chloride (2-CTC), and Rink Amide. We will explore the underlying chemistry, provide experimental insights into loading and cleavage, and present data-driven recommendations to guide researchers in selecting the optimal resin for their specific synthetic goals.
Introduction: The Critical Role of Serine and Resin Selection in SPPS
Serine, with its hydroxyl side-chain, is a functionally significant amino acid, often involved in protein phosphorylation, glycosylation, and active site catalysis. In Fmoc-based SPPS, protecting this hydroxyl group is essential to prevent side reactions. The tert-butyl (tBu) group is the standard choice for this purpose, offering robust acid-lability that allows for its removal concurrently with peptide cleavage from many common resins.[1][2][3]
However, the success of incorporating Fmoc-Ser(tBu)-OH is not solely dependent on the protecting group strategy. The solid support to which the C-terminal amino acid is anchored plays a pivotal role.[4][5] The choice of resin influences:
-
The C-terminal functionality of the final peptide (acid vs. amide).[6][7]
-
Loading efficiency of the first amino acid.
-
The risk of side reactions , such as racemization and diketopiperazine formation.[7][8][9]
-
The cleavage conditions required to release the peptide, which can impact the stability of other protecting groups and the peptide backbone itself.[10]
This guide will dissect the performance of Fmoc-Ser(tBu)-OH on the workhorses of SPPS: Wang resin (for peptide acids), 2-CTC resin (for peptide acids and protected fragments), and Rink Amide resin (for peptide amides).
Performance on Wang Resin
Wang resin is a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl (HMP) linker. It is arguably the most common resin for synthesizing peptides with a C-terminal carboxylic acid.[7]
Linkage Chemistry & Loading Causality
Fmoc-Ser(tBu)-OH is attached to Wang resin via an ester bond. This is typically achieved through esterification protocols, most commonly using a carbodiimide activator like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Expert Insight: The primary challenge when loading any amino acid onto Wang resin is the risk of racemization.[7] The activation of the carboxylic acid to form a symmetric anhydride or other reactive species can facilitate the abstraction of the alpha-proton, leading to loss of stereochemical integrity.[8][9] For serine, this is a notable concern. To mitigate this, it is crucial to use carefully controlled conditions and avoid prolonged activation times. Many researchers prefer to purchase pre-loaded Fmoc-Ser(tBu)-Wang resin to bypass this critical and often problematic step.[7][11]
Caption: Workflow for loading Fmoc-Ser(tBu)-OH onto Wang resin.
Cleavage and Side Reactions
The peptide is cleaved from Wang resin using strong acids, typically a cocktail containing 95% Trifluoroacetic Acid (TFA).[7] This treatment simultaneously removes the tBu side-chain protecting group from serine and other acid-labile groups (e.g., Boc, OtBu, Trt).[1][2]
Key Consideration: A potential side reaction during cleavage from Wang resin involves re-attachment of the cleaved peptide to the resin linker's cationic species.[8] This is particularly problematic for C-terminal cysteine, methionine, and tryptophan residues but can also affect other amino acids. The use of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is essential to quench these reactive cations.
Performance on 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is a highly acid-sensitive support, making it exceptionally versatile. It is used for synthesizing C-terminal peptide acids and, crucially, for preparing fully protected peptide fragments.[6][12]
Linkage Chemistry & Loading Causality
Fmoc-Ser(tBu)-OH is attached to the 2-CTC resin via its carboxylic acid, reacting with the resin's chlorotrityl group. This reaction is typically performed in a non-polar solvent like Dichloromethane (DCM) in the presence of a hindered base such as N,N-Diisopropylethylamine (DIPEA).
Expert Insight: A major advantage of 2-CTC resin is the significant reduction in racemization during the loading of the first amino acid.[12] The bulky trityl group of the resin sterically hinders the formation of undesired intermediates that lead to racemization.[7] Furthermore, the loading reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the amino acid.
Caption: Loading mechanism of Fmoc-Ser(tBu)-OH onto 2-CTC resin.
Cleavage and Side Reactions
The extreme acid lability of the 2-CTC linker is its defining feature. The peptide can be cleaved under very mild conditions, such as:
-
For fully protected fragments: A dilute solution of TFA (0.5-1%) in DCM, or solutions of acetic acid (AcOH) or trifluoroethanol (TFE) in DCM.[10][13] These conditions leave the tBu group on serine and other side-chain protecting groups intact.
-
For fully deprotected peptides: A standard strong TFA cocktail, similar to that used for Wang resin.
This flexibility makes 2-CTC the resin of choice for convergent synthesis strategies, where protected peptide segments are synthesized on the resin, cleaved, and then coupled together in solution.[12] The steric bulk of the linker also effectively suppresses the formation of diketopiperazine, a common side reaction when the third amino acid is coupled.[12]
Performance on Rink Amide Resin
Rink Amide resin is the go-to support for the synthesis of peptides with a C-terminal carboxamide, a common feature in many biologically active peptides.[6][7]
Linkage Chemistry & Loading Causality
The Rink Amide linker contains a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The synthesis begins with the removal of this linker-Fmoc group (using piperidine), exposing the free amine. The first amino acid, Fmoc-Ser(tBu)-OH, is then coupled to this amine using standard peptide coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma), forming a stable amide bond.[14]
Expert Insight: The process of coupling Fmoc-Ser(tBu)-OH to Rink Amide resin is mechanistically identical to every subsequent coupling step in the peptide chain elongation.[6] Therefore, it does not present the unique racemization challenges associated with the esterification-based loading of Wang resin. The primary consideration is ensuring high coupling efficiency, which can be challenging due to the steric hindrance of the tBu group. Using a potent activation reagent and allowing adequate reaction time is key.[15]
Cleavage and Side Reactions
Similar to Wang resin, cleavage from Rink Amide resin requires a strong TFA cocktail. The acid cleaves the linker and simultaneously removes the side-chain protecting groups, including the tBu from serine, to yield the final, deprotected peptide amide.[1][2]
Key Consideration: The standard Rink Amide linker can sometimes release colored by-products during cleavage due to the acid sensitivity of the bond connecting the handle to the resin.[16] While often removable during purification, this can be an aesthetic and analytical nuisance. Using resins with more stable, modified Rink linkers (e.g., Rink Amide AM) or employing silane scavengers can mitigate this issue.
Comparative Analysis & Data Summary
The choice of resin is a strategic decision based on the desired final product and the synthetic strategy. The following table summarizes the key performance aspects of Fmoc-Ser(tBu)-OH on each resin type.
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin | Rink Amide Resin |
| C-Terminal Product | Carboxylic Acid[6][7] | Carboxylic Acid or Protected Fragment[6][12] | Carboxamide[6][7] |
| Linkage Type | Ester | Trityl Ether | Amide |
| Loading Risk | High risk of racemization[7] | Very low risk of racemization[12] | Standard coupling; low racemization risk |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA)[7] | Mild Acid (0.5-1% TFA) for protected fragments; Strong Acid for full deprotection[10][13] | Strong Acid (e.g., 95% TFA)[1][2] |
| Key Advantage | Cost-effective standard for peptide acids | Versatility for protected fragments; suppresses diketopiperazine formation[12] | Direct synthesis of peptide amides |
| Primary Drawback | Racemization risk during loading | Higher cost | Potential for colored by-products during cleavage[16] |
| Best Suited For | Routine synthesis of C-terminal peptide acids. | Synthesis of sensitive sequences, protected fragments for convergent synthesis. | Routine synthesis of C-terminal peptide amides. |
Experimental Protocol: Comparative Evaluation of Resin Performance
This protocol provides a framework for researchers to conduct a direct comparison of loading and cleavage of Fmoc-Ser(tBu)-OH on the three resin types.
Materials
-
Fmoc-Ser(tBu)-OH (Purity >99%)
-
Wang Resin (Substitution: ~0.6 mmol/g)
-
2-Chlorotrityl Chloride Resin (Substitution: ~1.2 mmol/g)
-
Rink Amide Resin (Substitution: ~0.5 mmol/g)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents: Piperidine, N,N'-Diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS)
-
Equipment: SPPS reaction vessels, shaker, HPLC system.
Resin Preparation & Swelling
-
Place 100 mg of each resin in a separate labeled reaction vessel.
-
Add 2 mL of DMF to Wang and Rink Amide resins. Add 2 mL of DCM to 2-CTC resin.
-
Swell the resins by shaking for 30 minutes at room temperature.
-
Drain the solvent.
Loading Fmoc-Ser(tBu)-OH
-
Wang Resin:
-
Dissolve Fmoc-Ser(tBu)-OH (3 eq.) and DMAP (0.1 eq.) in DCM/DMF.
-
Add DIC (3 eq.) and immediately add the solution to the swelled resin.
-
Shake for 4-6 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
-
2-CTC Resin:
-
Dissolve Fmoc-Ser(tBu)-OH (1.5 eq.) in DCM.
-
Add DIPEA (3.0 eq.) and add the solution to the swelled resin.
-
Shake for 2 hours.
-
Cap any remaining reactive sites by adding Methanol (0.8 mL/g resin) and shaking for 30 minutes.
-
Wash and dry as above.
-
-
Rink Amide Resin:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the linker's Fmoc group. Wash with DMF (5x).
-
In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Shake for 2 hours.
-
Wash and dry as above.
-
Cleavage and Analysis
-
Take a small, weighed sample (e.g., 20 mg) of each dried, loaded resin.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add 1 mL of the cleavage cocktail to each resin sample.
-
Shake for 2 hours at room temperature.
-
Filter the cleavage solution away from the resin beads into a new tube.
-
Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze the purity and yield of Ser(tBu) via RP-HPLC.
Caption: High-level workflow for the comparative resin study.
Conclusion and Recommendations
The selection of a resin for the incorporation of Fmoc-Ser(tBu)-OH is a critical decision that directly impacts the outcome of a peptide synthesis campaign.
-
For the straightforward synthesis of C-terminal peptide acids , Wang resin remains a reliable and cost-effective choice, provided that the initial loading step is performed with care to minimize racemization or by using pre-loaded resin.
-
For the synthesis of C-terminal peptide amides , Rink Amide resin is the clear choice, offering a direct and efficient route.
-
2-Chlorotrityl (2-CTC) resin stands out for its exceptional versatility. It is the superior choice for synthesizing fully protected peptide fragments for convergent strategies and is highly recommended for sequences prone to racemization or diketopiperazine formation at the C-terminus.
By understanding the distinct chemical principles and performance characteristics of each resin, researchers can make informed decisions, optimizing their protocols to achieve higher purity, greater yield, and overall synthetic success.
References
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Retrieved from [Link]
-
Gour, N., Mondal, S., & Verma, S. (2021). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]
-
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
MDPI. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-Wang Resin. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
National Institutes of Health. (2018). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2015). The aspartimide problem in Fmoc-based SPPS—part III. Retrieved from [Link]
-
ACS Publications. (1998). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
MDPI. (2019). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Retrieved from [Link]
-
National Institutes of Health. (2012). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. Retrieved from [Link]
-
PubMed. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]
-
ResearchGate. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. biosynth.com [biosynth.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. almacgroup.com [almacgroup.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to Serine Protection in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Ser(tBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield, purity, and overall cost-effectiveness. The hydroxyl side chain of serine, a frequent constituent of synthetic peptides, presents a critical decision point: the choice of a suitable protecting group. This guide provides an in-depth cost-benefit analysis of the most commonly used tert-butyl (tBu) protected serine derivative, Fmoc-Ser(tBu)-OH, and objectively compares its performance with key alternatives, supported by mechanistic insights and established experimental protocols.
The Crucial Role of Serine Side-Chain Protection
The hydroxyl group of serine is nucleophilic and can engage in undesirable side reactions during peptide synthesis if left unprotected. These include O-acylation during the coupling of subsequent amino acids, which would lead to the formation of branched peptides, and other potential modifications. Therefore, transient protection of this hydroxyl group is essential for the successful assembly of the target peptide sequence. The ideal protecting group should be stable throughout the iterative cycles of Fmoc deprotection and coupling, yet readily removable during the final cleavage from the solid support without causing degradation of the peptide.
Core Contenders: A Comparative Overview
The two most prevalent choices for serine protection in Fmoc-SPPS are the tert-butyl (tBu) and trityl (Trt) ethers. While Fmoc-Ser(tBu)-OH is the workhorse in many laboratories, Fmoc-Ser(Trt)-OH presents distinct advantages in specific contexts. A summary of their key characteristics is presented below.
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Chemical Structure | Nα-Fmoc-O-tert-butyl-L-serine | Nα-Fmoc-O-trityl-L-serine |
| Acid Lability | Requires strong acid (e.g., high % TFA) for cleavage | More acid labile; can be cleaved with milder acid conditions |
| Steric Hindrance | Moderate | High |
| Cost | Generally more economical | Typically more expensive |
| Key Advantages | Robust, widely used, cost-effective for standard syntheses.[1] | Milder deprotection can lead to purer crude peptides[2]; bulky group can disrupt peptide aggregation.[2] |
| Potential Downsides | Can be prone to racemization with certain coupling reagents.[3] | Higher cost; potential for premature loss with very acid-sensitive resins. |
In-Depth Analysis: Performance and Mechanistic Considerations
Chemical Stability and Deprotection Kinetics
The stability of the side-chain protecting group is a cornerstone of successful SPPS. The t-butyl ether of Fmoc-Ser(tBu)-OH is highly stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group in each cycle.[4] Its removal requires strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA) in a "cleavage cocktail," which simultaneously cleaves the peptide from most standard resins (e.g., Wang, Rink Amide).[5] The deprotection proceeds via an SN1 mechanism, forming a stable tertiary carbocation.[6]
In contrast, the trityl group of Fmoc-Ser(Trt)-OH is significantly more acid-labile. This is due to the exceptional stability of the trityl cation, which is a resonance-stabilized tertiary carbocation.[7] This allows for its removal under milder acidic conditions.[2] For instance, peptides can be cleaved from hyper-acid-labile resins like 2-chlorotrityl chloride resin while leaving tBu-based protecting groups intact, a strategy often employed in the synthesis of protected peptide fragments.[8] The milder acidolysis required for Trt group removal can be advantageous in minimizing acid-catalyzed side reactions, potentially leading to a cleaner crude product.[2]
Side Reactions: The Specter of Racemization
A critical consideration, particularly for serine, is the potential for racemization during the activation and coupling steps. It has been demonstrated that the use of base-mediated coupling reagents, such as HBTU or TBTU in the presence of N,N-diisopropylethylamine (DIPEA), can induce racemization of Fmoc-Ser(tBu)-OH.[3] This is a significant concern as the stereochemical integrity of the peptide is crucial for its biological activity. To mitigate this, it is recommended to use coupling reagents that operate under more neutral or slightly acidic conditions, such as those based on carbodiimides (e.g., DIC) with additives like HOBt or Oxyma.[3]
While less documented specifically for serine, the bulkier trityl group in Fmoc-Ser(Trt)-OH may offer some steric hindrance that could influence the rate of racemization, although this is not its primary cited advantage. For notoriously racemization-prone amino acids like histidine, the choice of side-chain protection is a major determinant of stereochemical purity, with Trt-protected histidine often showing significant racemization under basic coupling conditions.[5][9]
Impact on Peptide Aggregation: A Structural Advantage of Trt
During the synthesis of long or hydrophobic peptides, inter-chain hydrogen bonding can lead to aggregation of the growing peptide chains on the solid support. This aggregation can hinder the accessibility of reagents, leading to incomplete Fmoc deprotection and coupling, and consequently, deletion sequences in the final product. The choice of side-chain protecting group can influence this phenomenon. The bulky trityl group of Fmoc-Ser(Trt)-OH can act as a "structure breaker," disrupting the formation of secondary structures that lead to aggregation.[2] This has been shown to be particularly beneficial in the synthesis of difficult sequences, such as poly-serine peptides, where the use of t-butyl protection led to difficulties in Fmoc group removal.[2]
Cost-Benefit Analysis: A Pragmatic Approach
The choice between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH often comes down to a balance of performance and cost.
-
Fmoc-Ser(tBu)-OH: This derivative is generally the more economical option. For routine synthesis of short to medium-length peptides where aggregation is not a major concern and appropriate coupling methods are used to avoid racemization, Fmoc-Ser(tBu)-OH offers excellent value. A recent survey of supplier pricing indicates a significant cost advantage for the tBu-protected derivative. For example, 25g of Fmoc-D-Ser(tBu)-OH can be found for approximately $175.00[10], while 25g of Fmoc-Ser(Trt)-OH is priced around $268.00 to $467.00.[11]
-
Fmoc-Ser(Trt)-OH: The higher cost of this derivative is justified in specific scenarios. For the synthesis of long or known "difficult" sequences prone to aggregation, the improved solvation and coupling efficiency afforded by the bulky Trt group can lead to a higher purity crude product, reducing the time and cost associated with downstream purification.[2] The ability to use milder cleavage conditions can also be a significant benefit for sensitive peptides, preserving their integrity and ultimately leading to a higher yield of the desired product.
Experimental Protocols
Below are standardized protocols for the incorporation of Fmoc-Ser(tBu)-OH and the subsequent cleavage and deprotection of the synthesized peptide.
Protocol 1: Coupling of Fmoc-Ser(tBu)-OH
This protocol outlines a standard coupling cycle using DIC/Oxyma to minimize the risk of racemization.
Caption: Standard coupling workflow for Fmoc-Ser(tBu)-OH.
Step-by-Step Methodology:
-
Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 10 minutes. Drain the solution and repeat the treatment for another 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to the resin loading), Oxyma (3 equivalents), and N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
Final Washing: After the coupling is complete, wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes a standard TFA-based cleavage cocktail for the final deprotection of the peptide and cleavage from the resin.
Caption: Workflow for peptide cleavage and deprotection.
Step-by-Step Methodology:
-
Final Washing: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM (3 times), methanol (3 times), and finally DCM (3 times).
-
Drying: Dry the resin under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap the reactive carbocations generated during the deprotection of the tBu group.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. After washing with cold ether and drying, the peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Recommendations
The choice between Fmoc-Ser(tBu)-OH and its alternatives is a nuanced decision that should be guided by the specific requirements of the peptide being synthesized and the overall budgetary constraints of the project.
-
For routine, non-complex peptide synthesis, Fmoc-Ser(tBu)-OH remains the protecting group of choice due to its robustness and cost-effectiveness. Care must be taken to employ coupling strategies that minimize the risk of racemization.
-
For the synthesis of long, hydrophobic, or otherwise "difficult" peptides prone to aggregation, the higher cost of Fmoc-Ser(Trt)-OH can be a worthwhile investment. The potential for higher crude purity and yield can offset the initial higher reagent cost by simplifying purification and reducing the need for costly re-synthesis.
By understanding the chemical principles and practical implications of each protecting group, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to the successful and efficient production of high-quality peptides for their research and development endeavors.
References
- Barlos, K., Gatos, D., & Kallitsis, J. (1989). Racemization studies in solid phase peptide synthesis using N-trityl-amino acids. Tetrahedron Letters, 30(30), 3943-3946.
-
CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of C-terminal serine racemization during solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- White, P. (Ed.). (2003). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
Aapptec. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- Coin, I., Dölling, R., & Beyermann, M. (2001). Synthesis and application of Fmoc-His (3-Bum)-OH. Journal of peptide science, 7(10), 502-510.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Sources
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- 2. cblpatras.gr [cblpatras.gr]
- 3. chempep.com [chempep.com]
- 4. biosynth.com [biosynth.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. chempep.com [chempep.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(tBu)-OH)
Welcome, researchers and innovators. This guide provides essential, actionable procedures for the safe and compliant disposal of O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly known as Fmoc-Ser(tBu)-OH. As a cornerstone reagent in solid-phase peptide synthesis (SPPS), its lifecycle in the laboratory does not end after use.[1][2] Proper waste management is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This document moves beyond simple checklists to explain the chemical rationale behind these essential protocols, ensuring your work is not only groundbreaking but also safe and responsible.
Chemical and Safety Profile of Fmoc-Ser(tBu)-OH
Understanding the properties of a chemical is the first step toward managing its waste. While some safety data sheets (SDS) classify Fmoc-Ser(tBu)-OH as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a cautious approach is mandated. Always handle this compound as a potentially hazardous substance, particularly in its powdered form, to mitigate risks associated with dust inhalation.[4]
| Property | Value |
| CAS Number | 71989-33-8 |
| Molecular Formula | C22H25NO5 |
| Molecular Weight | 383.44 g/mol |
| Appearance | White to off-white solid/powder |
| Incompatibilities | Strong oxidizing agents[4] |
| Hazardous Decomposition | Upon combustion, releases carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][6] |
Essential Personal Protective Equipment (PPE)
A proactive safety culture begins with proper PPE. When handling Fmoc-Ser(tBu)-OH in any form—solid, in solution, or as waste—the following PPE is required:
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness).[6] | Prevents direct skin contact. Always inspect gloves before use and use proper removal technique.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or P1 dust mask is recommended when handling the powder outside of a fume hood to prevent inhalation.[2][6] | Mitigates the respiratory irritation hazard posed by fine dust.[4] |
Core Principles of Chemical Waste Management
All chemical waste, including that generated from the use of Fmoc-Ser(tBu)-OH, is subject to stringent federal and local regulations.[7] The following principles are universal and non-negotiable:
-
No Sink or Drain Disposal: Never discharge chemical waste, including rinsate from container cleaning, into the sewer system.[8][9]
-
No General Trash Disposal: Solid chemical waste, including contaminated gloves, weigh boats, and paper towels, must be disposed of as hazardous waste, not in the regular trash.[8]
-
No Evaporation: Intentionally evaporating chemical waste, even in a fume hood, is not a permissible disposal method.[8][9]
-
Segregation is Paramount: Never mix different waste streams unless you are certain of their compatibility. In the context of peptide synthesis, this is critical. Mixing acidic cleavage solutions with basic deprotection solutions can cause violent exothermic reactions.[7]
-
Labeling and Containment: All waste containers must be clearly labeled, sealed, and made of a material compatible with the contents.[9]
Step-by-Step Disposal Procedures
The disposal protocol for Fmoc-Ser(tBu)-OH depends on the form of the waste. The following sections provide step-by-step instructions for each common scenario encountered in the lab.
Unused or Expired Solid Fmoc-Ser(tBu)-OH
-
Do Not Mix: Leave the chemical in its original, unopened container if possible. If transferred, ensure the new container is clearly labeled.
-
Label for Disposal: Affix a hazardous waste tag to the container, clearly identifying the contents as "Hazardous Waste: O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine".
-
Segregate: Store the container in a designated secondary containment bin for solid chemical waste, away from strong oxidizing agents.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a waste pickup.[7][8]
Contaminated Solid Labware
This category includes items with trace amounts of solid Fmoc-Ser(tBu)-OH, such as gloves, weighing paper, and contaminated bench liners.
-
Collect: Place all contaminated solid items into a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Label: Clearly label the container "Solid Chemical Waste" and list the primary contaminant, Fmoc-Ser(tBu)-OH.
-
Seal and Store: When full, securely seal the bag and the container. Store in your lab's designated hazardous waste accumulation area until collection.
Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)
This is the most complex waste stream, as Fmoc-Ser(tBu)-OH is part of a multi-step chemical process. Strict segregation is mandatory.
A. Basic Fmoc-Deprotection Waste
-
Contents: This stream typically contains a solution of 20-50% piperidine in a solvent like N,N-dimethylformamide (DMF), along with the dibenzofulvene-piperidine adduct formed during the reaction.[10][11]
-
Procedure:
-
Collect this waste in a dedicated, clearly labeled container for "Halogenated Basic/Amine Waste" or as directed by your EHS office.
-
Use a container made of compatible material (e.g., polyethylene) with a vented cap if necessary.
-
Crucially, never mix this basic waste with the acidic waste from the final cleavage step.
-
B. Acidic Cleavage & tBu-Deprotection Waste
-
Contents: This highly corrosive stream contains trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane, water, dithiothreitol), and the cleaved tert-butyl group, which forms a tert-butyl cation and subsequently isobutylene gas.[1][12][13]
-
Procedure:
-
Collect this waste in a dedicated container specifically for "Acidic Waste" or "TFA Waste."
-
The container must be compatible with strong acids (e.g., glass or fluorinated plastic).
-
Ensure the collection occurs in a well-ventilated fume hood due to the corrosive nature of TFA and the potential evolution of isobutylene gas.[13]
-
Keep this waste stream segregated from all other waste types, especially basic and cyanide-containing wastes.[7]
-
Spill Management Protocol
For small spills of solid Fmoc-Ser(tBu)-OH powder:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Section 1.1, including respiratory protection.[4]
-
Avoid Dust: Do not use a dry brush or create airborne dust.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.
-
Collect: Carefully sweep or scoop the material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (like methanol or acetone). Dispose of the cleaning materials as contaminated solid waste.
-
Label and Dispose: Seal and label the container and arrange for disposal through your EHS office.
Decontamination of Empty Containers
An "empty" container that held Fmoc-Ser(tBu)-OH is not yet safe for regular trash. It must be decontaminated.
-
Triple Rinse: In a fume hood, rinse the container three times with a small amount of a suitable laboratory solvent (e.g., methanol, acetone).[8]
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid chemical waste. Add it to the appropriate solvent waste stream (non-halogenated or halogenated, as per the solvent used).
-
Deface Label: Completely remove or deface the original chemical label on the container.[8]
-
Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the regular laboratory glass or plastic recycling, or trash, as per your institution's policy.[8]
Visualized Disposal Workflow
The following diagram illustrates the critical decision-making process for segregating waste generated during peptide synthesis involving Fmoc-Ser(tBu)-OH.
Caption: A decision tree for proper segregation of Fmoc-Ser(tBu)-OH waste streams.
References
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024). Provides safety, handling, and disposal information for a related Fmoc-protected amino acid, establishing general principles. Link
-
Safety Data Sheet: Fmoc-L-Serine-(tBu) - Carl ROTH. (n.d.). Details hazard identification and disposal considerations for Fmoc-Ser(tBu)-OH. Link
-
Safety Data Sheet - AAPPTec. (n.d.). Covers a dipeptide containing Fmoc-Ser(tBu)-OH, offering insights into handling and PPE. Link
-
Fmoc-L-Ser(tBu)-OH Safety Data Sheet - AK Scientific, Inc. (n.d.). Classifies the compound with specific hazard statements and provides detailed precautionary measures. Link
-
FMOC-O-tert-Butyl-L-serine - SAFETY DATA SHEET. (2025). Fisher Scientific SDS classifying the product as not hazardous under US OSHA standards but providing handling precautions. Link
-
Al-Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(5), 1872-1878. Describes the chemical process of Fmoc removal in peptide synthesis, informing the composition of the basic waste stream. Link
-
ResearchGate. (2016). How can I remove Fmoc from solution phase peptide? Discussion providing context on reagents used for Fmoc deprotection. Link
-
Organic Chemistry Portal. (2023). tert-Butyl Esters. Details the deprotection of tert-butyl groups, relevant to the acidic waste stream. Link
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press. A detailed chapter on the chemistry of Fmoc group removal, identifying the byproducts for disposal. Link
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Original literature on the Fmoc protecting group, foundational to understanding its chemistry. Link
-
Vanderbilt University Medical Center. (2023). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Provides institutional best practices for laboratory waste management. Link
-
Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH. Product page describing the use of the compound and the acidic conditions for tert-butyl group removal. Link
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Outlines the definitions and characteristics of hazardous waste, emphasizing segregation. Link
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Foundational paper on the byproducts and mechanisms of TFA cleavage. Link
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Technical bulletin detailing cleavage procedures relevant to waste stream composition. Link
-
Sigma-Aldrich. (n.d.). Fmoc-Ser(tBu)-OH Product Page. Provides product information and links to peer-reviewed papers on its application. Link
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. General safety protocols for various types of laboratory waste. Link
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Research article discussing alternative reagents for Fmoc removal. Link
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Provides information on methods for cleaving tert-butyl esters. Link
-
MedChemExpress. (n.d.). Fmoc-Ser(tBu)-OH. Product page with chemical properties and storage information. Link
-
Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. A practical guide to SPPS protocols, indicating common solvents and reagents. Link
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Describes the chemical mechanism of Fmoc removal by bases. Link
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. A commercial guide to best practices for chemical waste storage. Link
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? A discussion explaining the fate of the tert-butyl group during acidic cleavage. Link
-
Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. An overview of Fmoc chemistry and handling. Link
-
Google Patents. (2008). CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine. Patent describing synthesis methods. Link
-
Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. Patent information relevant to the use of the compound. Link
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Institutional guidelines for the collection and disposal of hazardous chemical waste. Link
-
University of Rochester. (n.d.). Protecting Groups. Chemistry lecture notes that discuss the relative lability of protecting groups. Link
Sources
- 1. peptide.com [peptide.com]
- 2. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine
As a cornerstone of solid-phase peptide synthesis (SPPS), O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly known as Fmoc-Ser(tBu)-OH, is a reagent familiar to researchers in drug development and biochemical sciences. While it is a key component in constructing complex peptides, its physical form as a fine, lightweight powder necessitates a robust understanding of appropriate handling procedures to ensure laboratory safety and experimental integrity. This guide provides a detailed, experience-driven framework for selecting and using personal protective equipment (PPE) when working with this compound.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before detailing specific PPE, it's crucial to understand the primary hazards associated with Fmoc-Ser(tBu)-OH. While some safety data sheets (SDS) may classify this compound as not hazardous under OSHA or GHS criteria, it's a best practice in laboratory settings to treat all chemical reagents with a degree of caution. The primary risks stem from its physical form:
-
Inhalation: As a fine powder, Fmoc-Ser(tBu)-OH can easily become airborne during handling, such as weighing or transferring. Inhalation may cause respiratory tract irritation.
-
Dermal Contact: Although not classified as a major skin irritant, prolonged or repeated contact with the powder could potentially cause mild irritation. The main concern is the absorption of fine particulates through the skin.
-
Eye Contact: Direct contact with the powder can cause mechanical irritation.
Therefore, the primary objective of our PPE strategy is to establish effective barriers against these routes of exposure.
Core PPE Requirements: Your Essential Armor
For routine handling of Fmoc-Ser(tBu)-OH in a laboratory setting, the following PPE is mandatory. This selection is based on a comprehensive risk assessment and aligns with standard practices for handling non-volatile chemical powders.
| Hazard Route | Primary PPE | Secondary/Situational PPE | Justification |
| Inhalation | Fume Hood or Powder Hood | N95 or P1 Dust Mask | Prevents inhalation of airborne powder. A mask may be used for very small quantities outside a hood, but a hood is always preferred. |
| Dermal | Nitrile Gloves | Lab Coat | Nitrile provides good chemical resistance for incidental contact and prevents skin contamination. A lab coat protects clothing and underlying skin. |
| Ocular | Safety Goggles | Face Shield | Goggles provide direct protection from airborne particles. A face shield can be added for large-scale operations or when there is a significant splash risk with solvents. |
Operational Plan: A Step-by-Step Guide to Weighing Fmoc-Ser(tBu)-OH
This protocol outlines the safe handling procedures for a common laboratory task: weighing out Fmoc-Ser(tBu)-OH for a synthesis reaction.
Preparation:
-
Don PPE: Before entering the designated workspace, put on a lab coat, safety goggles, and nitrile gloves.
-
Prepare Workspace: Ensure the analytical balance is clean and located inside a certified chemical fume hood or powder containment hood.
-
Gather Materials: Place the Fmoc-Ser(tBu)-OH container, a weigh boat or paper, and a spatula in the hood.
Procedure:
-
Minimize Air Currents: Keep the fume hood sash at the lowest practical height to maintain airflow without creating excessive turbulence that could disperse the powder.
-
Transfer Gently: Open the reagent container. Using a clean spatula, carefully transfer the desired amount of Fmoc-Ser(tBu)-OH to the weigh boat. Avoid tapping the spatula on the side of the container, which can generate dust.
-
Close Container: Securely cap the reagent container immediately after weighing to prevent the powder from becoming airborne and to protect it from atmospheric moisture.
-
Clean Up: Use a damp wipe to gently clean any residual powder from the spatula and the balance surface. Dispose of the wipe in the designated chemical waste container.
Post-Procedure:
-
Glove Removal: After completing the task and cleaning the area, remove your gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the appropriate waste stream.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Emergency & Spill Response Plan
In the event of a spill, a calm and methodical response is critical.
-
Small Spill (inside a fume hood):
-
Use a damp paper towel or absorbent pad to gently wipe up the powder. Avoid dry sweeping, which can aerosolize the particles.
-
Place the used cleaning materials into a sealed bag and dispose of it as chemical waste.
-
Wipe the area again with a damp cloth.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and restrict access.
-
If you have the appropriate training and PPE (including respiratory protection like an N95 mask), you can proceed with cleanup.
-
Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Carefully collect the material and place it in a labeled, sealed container for hazardous waste disposal.
-
Disposal Plan: A Responsible Conclusion
Proper disposal of chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All excess Fmoc-Ser(tBu)-OH and materials used to clean up spills should be collected in a clearly labeled hazardous waste container. Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated PPE: Used gloves, wipes, and weigh boats should be disposed of in a designated solid chemical waste container.
-
Empty Containers: Empty reagent bottles should be rinsed with an appropriate solvent (like methanol or dichloromethane), and the rinsate collected as hazardous waste. The defaced, clean container can then be disposed of as regular laboratory glassware.
All waste disposal must adhere to your institution's and local regulations for hazardous waste management.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Fmoc-Ser(tBu)-OH.
Caption: PPE selection workflow for handling Fmoc-Ser(tBu)-OH.
By adhering to these guidelines, researchers can confidently and safely handle Fmoc-Ser(tBu)-OH, ensuring both personal safety and the integrity of their scientific work. This proactive approach to safety is the hallmark of a professional and responsible laboratory environment.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Ser(tBu)-OH. Retrieved from [Link]
-
International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]
- Carl Roth. (n.d.).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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